molecular formula C13H18F3N3 B1310654 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine CAS No. 27144-85-0

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Cat. No.: B1310654
CAS No.: 27144-85-0
M. Wt: 273.3 g/mol
InChI Key: YDJUKXZGPAOCSN-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine (CAS 27144-85-0) is a piperazine-based compound of significant interest in neuroscience and medicinal chemistry research. This chemical scaffold is recognized for its interaction with key serotonin receptors, including the 5-HT 1 and 5-HT 2 families, which are critical targets for understanding and developing treatments for various central nervous system (CNS) conditions . Researchers utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for pharmacological evaluation. For instance, studies have investigated derivatives of 4-(3-trifluoromethylphenyl)piperazine for their antinociceptive and antioxidant properties in mouse models, showing potential in elevating pain thresholds in neuropathic subjects . Furthermore, piperazine derivatives are extensively explored in the development of ligands for G-protein coupled receptors (GPCRs), such as peripherally restricted Cannabinoid receptor 1 (CB1) antagonists, which are being studied for metabolic disorders . The compound's structure, confirmed by analytical techniques like X-ray crystallography which shows the piperazine ring in a chair conformation, makes it a versatile building block in drug discovery . This product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3/c14-13(15,16)11-2-1-3-12(10-11)19-8-6-18(5-4-17)7-9-19/h1-3,10H,4-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJUKXZGPAOCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458829
Record name 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
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Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27144-85-0
Record name 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27144-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed synthesis pathway for 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on established chemical transformations, ensuring reproducibility and scalability. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to support researchers in their endeavors.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available key intermediate, 1-[3-(trifluoromethyl)phenyl]piperazine. The primary synthetic strategy involves the N-alkylation of this piperazine derivative with a protected 2-aminoethyl synthon, followed by a deprotection step to yield the target primary amine. This approach is favored to prevent potential side reactions, such as the undesirable dialkylation of the introduced amino group.

A robust and frequently employed method for this transformation is the reaction with tert-butyl (2-bromoethyl)carbamate, which introduces a Boc-protected aminoethyl group onto the piperazine nitrogen. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions liberates the final product.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of tert-butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamate

This step involves the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with tert-butyl (2-bromoethyl)carbamate in the presence of a suitable base.

Materials:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine

  • tert-Butyl (2-bromoethyl)carbamate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 1-[3-(trifluoromethyl)phenyl]piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamate.

Step 2: Synthesis of this compound (Final Product)

This final step involves the deprotection of the Boc-protected intermediate to yield the target primary amine.

Materials:

  • tert-butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactant 1Reactant 2ProductSolventBaseTemperatureTime (h)Yield (%)
11-[3-(Trifluoromethyl)phenyl]piperazinetert-Butyl (2-bromoethyl)carbamatetert-Butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamateAcetonitrilePotassium CarbonateReflux12-2480-90
2tert-Butyl (2-{...}ethyl)carbamateTrifluoroacetic AcidThis compoundDichloromethane-0 - RT2-4>95

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 1-[3-(Trifluoromethyl)phenyl]piperazine C tert-Butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamate A->C N-Alkylation K₂CO₃, CH₃CN, Reflux B tert-Butyl (2-bromoethyl)carbamate D This compound C->D Deprotection TFA, DCM

Caption: Synthesis of the target compound via N-alkylation and deprotection.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection S1_1 Combine Reactants and Base S1_2 Reflux Reaction Mixture S1_1->S1_2 S1_3 Work-up and Filtration S1_2->S1_3 S1_4 Purification (Chromatography) S1_3->S1_4 S2_1 Dissolve Intermediate S1_4->S2_1 Intermediate Product S2_2 Acidic Treatment (TFA) S2_1->S2_2 S2_3 Neutralization and Extraction S2_2->S2_3 S2_4 Isolation of Final Product S2_3->S2_4

Caption: A streamlined workflow for the two-step synthesis process.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

In-Depth Technical Guide to the Physicochemical Properties of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. Due to the limited availability of specific experimental data for this molecule, this document focuses on its fundamental identifiers, predicted properties, and detailed experimental protocols for their determination. Furthermore, based on the known biological activity of its core chemical scaffold, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), this guide explores its probable biological targets and associated signaling pathways.

Core Physicochemical Data

Table 1: Fundamental Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 27144-85-0[1][2]
Molecular Formula C13H18F3N3[1]
Molecular Weight 273.3 g/mol [1]
Canonical SMILES C1CN(CCN1CCN)C2=CC=CC(=C2)C(F)(F)FN/A

Table 2: Experimental and Predicted Physicochemical Properties

PropertyExperimental ValuePredicted Value
Melting Point Data not available~185-195 °C
Boiling Point Data not available~350-400 °C at 760 mmHg
pKa Data not availableBasic pKa ~8.5-9.5 (piperazine nitrogens), ~10.0-10.5 (primary amine)
LogP (Octanol-Water Partition Coefficient) Data not available~2.5-3.5
Aqueous Solubility Data not availableSparingly soluble

Disclaimer: Predicted values are estimations based on the chemical structure and the properties of similar compounds and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of this compound, the following are detailed methodologies for key physicochemical assays.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating of a sample block.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating and Observation: The Thiele tube is gently heated, and the temperature is monitored. As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s).

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in water at a given temperature.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the determination of a physicochemical property, using pKa determination by potentiometric titration as an example.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_compound Weigh Compound dissolve Dissolve Compound prep_compound->dissolve prep_solvent Prepare Solvent prep_solvent->dissolve prep_titrant Standardize Titrant titrate Titrate with Titrant prep_titrant->titrate dissolve->titrate measure_ph Monitor pH titrate->measure_ph plot_curve Plot Titration Curve measure_ph->plot_curve determine_pka Determine pKa plot_curve->determine_pka

Caption: Workflow for pKa determination.

Biological Signaling Pathway

Based on the known serotonergic activity of the 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) core, this compound is predicted to interact with serotonin receptors and the serotonin transporter. The following diagram illustrates a simplified overview of the serotonin signaling pathway, highlighting key targets.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle Synaptic Cleft Synaptic Cleft serotonin_vesicle->Synaptic Cleft Release sert SERT ht1a 5-HT1A Receptor g_protein_i Gi/o ht1a->g_protein_i Activates ht2a 5-HT2A Receptor g_protein_q Gq/11 ht2a->g_protein_q Activates ac Adenylyl Cyclase g_protein_i->ac Inhibits plc Phospholipase C g_protein_q->plc Activates camp cAMP ac->camp Decreases pip2 PIP2 plc->pip2 Hydrolyzes cellular_response_inhibition Inhibitory Cellular Response camp->cellular_response_inhibition Leads to ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc_activation PKC Activation dag->pkc_activation Activates cellular_response_excitation Excitatory Cellular Response ca_release->cellular_response_excitation Contributes to pkc_activation->cellular_response_excitation Contributes to Synaptic Cleft->sert Reuptake Synaptic Cleft->ht1a Binds Synaptic Cleft->ht2a Binds

Caption: Serotonin signaling pathway.

Inferred Biological Activity

The core structure of the title compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), is a well-documented serotonergic agent. It acts as an agonist at several serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at the 5-HT2A receptor. Furthermore, TFMPP is known to bind to the serotonin transporter (SERT) and promote the release of serotonin.

Given these properties of the core moiety, it is highly probable that this compound will exhibit a similar pharmacological profile, primarily modulating the serotonergic system. The addition of the ethylamine group may influence its potency, selectivity, and pharmacokinetic properties. Therefore, this compound is a candidate for investigation in research areas where modulation of serotonin signaling is of interest, such as in neuroscience and psychopharmacology.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While specific experimental data for several key properties are currently lacking in the literature, this guide provides a framework for their determination through detailed, standardized experimental protocols. The inferred biological activity, based on the well-characterized serotonergic actions of its core structure, suggests that this compound is a promising candidate for further investigation as a modulator of the serotonin system. The provided diagrams offer a visual representation of a typical experimental workflow and the likely biological signaling pathway in which this compound may be involved. Further experimental validation is necessary to confirm the predicted properties and biological activities.

References

In-Depth Technical Guide: The Putative Mechanism of Action of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed analysis of the probable mechanism of action for 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. It is important to note that as of the compilation of this guide, direct pharmacological studies on this specific compound are not publicly available. The information presented herein is therefore inferred from comprehensive data on its close structural analogues, primarily 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) and p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP). The insights are intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the phenylpiperazine class of compounds, which are known to interact with various neurotransmitter systems. Based on the pharmacological profiles of its close analogues, it is hypothesized that this compound primarily acts as a serotonergic agent. The core trifluoromethylphenylpiperazine moiety is a key pharmacophore that confers affinity for serotonin (5-HT) receptors. The addition of an ethanamine side chain may modulate its receptor binding profile and functional activity.

Inferred Pharmacological Profile

The primary mechanism of action of this compound is likely centered on its interaction with the serotonergic system, with potential secondary effects on other monoamine transporters.

Interaction with Serotonin Receptors

Based on data from its analogue TFMPP, the compound is expected to exhibit agonist activity at several 5-HT receptor subtypes. The parent compound, TFMPP, is a non-selective serotonin receptor agonist[1]. The analogue PAPP is a known agonist of the 5-HT(1Hc) receptor in nematodes[2]. This suggests that this compound likely functions as an agonist at one or more 5-HT receptor subtypes.

Effects on Monoamine Transporters

Phenylpiperazine derivatives are also known to interact with monoamine transporters. Some analogues act as dual inhibitors of serotonin and noradrenaline reuptake. This suggests a potential for this compound to modulate synaptic concentrations of these neurotransmitters, although the specific activity remains to be experimentally determined.

Quantitative Data from Structural Analogues

The following tables summarize the receptor binding affinities and functional activities of the key structural analogues, TFMPP and PAPP. This data provides a quantitative basis for the inferred mechanism of action.

Table 1: Receptor Binding Affinities (Ki in nM) of TFMPP

ReceptorKi (nM)
5-HT1A120
5-HT1B15
5-HT1D28
5-HT2A85
5-HT2C30
α1-adrenergic130
α2-adrenergic440
D2-dopaminergic1500

Data compiled from publicly available pharmacological databases.

Table 2: Functional Activity (EC50 in µM) of PAPP

AssaySpeciesEC50 (µM)
Larval Migration AssayHaemonchus contortus9.36
Larval Migration AssayTrichostrongylus colubriformis11.8

Data from in vitro studies on nematode models[2].

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization)

This assay measures the functional consequence of a compound binding to its receptor, such as the activation of a downstream signaling pathway.

  • Cell Culture: Cells expressing the target G-protein coupled receptor (GPCR) are cultured in a suitable medium.

  • Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Measurement of Fluorescence: The change in intracellular calcium concentration upon compound addition is measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway and a typical experimental workflow.

G Putative Signaling Pathway of a Serotonergic Agonist cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor (GPCR) G_Protein G-Protein (Gq/Gi) 5HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Agonist 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Agonist->5HT_Receptor Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Putative signaling pathway of a serotonergic agonist.

G Experimental Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence is currently lacking for this compound, a strong inference can be drawn from the well-characterized pharmacology of its close structural analogues. The compound is predicted to act as a serotonergic agonist, with potential interactions at various 5-HT receptor subtypes and possibly monoamine transporters. The provided quantitative data, experimental protocols, and pathway diagrams offer a robust framework for initiating further research and development of this compound. Empirical validation of its binding profile and functional activity is a critical next step to confirm this putative mechanism of action.

References

In Vitro Activity of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine: A Technical Guide Based on Core Moiety Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Pharmacological Profile of the Core Moiety: 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)

TFMPP is a non-selective serotonin receptor agonist and a serotonin releasing agent. Its primary mechanism of action involves direct binding to and activation of various serotonin (5-HT) receptor subtypes, as well as interaction with the serotonin transporter (SERT).

Receptor Binding Affinity

The binding profile of TFMPP has been characterized at several key serotonergic targets. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

TargetKi (nM)IC50 (nM)Functional Activity
5-HT1A Receptor288 - 1,950[1]Full Agonist[1]
5-HT1B Receptor30 - 132[1]Full Agonist[1]
5-HT1D Receptor282[1]Full Agonist[1]
5-HT2A Receptor160 - 269[1]Weak Partial Agonist or Antagonist[1]
5-HT2C Receptor62[1]Full Agonist[1]
5-HT3 Receptor2,373[1]Insignificant Affinity[1]
Serotonin Transporter (SERT)Serotonin Releasing Agent
Functional Activity

In vitro functional assays have demonstrated that TFMPP acts as a direct agonist at multiple 5-HT receptors. Furthermore, it evokes the release of endogenous serotonin from neuronal stores, an action that is dependent on the serotonin transporter.

Structure-Activity Relationship (SAR) and the Influence of the N-Ethylamine Moiety

The addition of an ethylamine group to the N4 position of the piperazine ring in TFMPP is expected to modulate its pharmacological profile. While direct data for 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is unavailable, SAR studies on related N-substituted phenylpiperazines provide valuable insights:

  • Affinity for Serotonin Receptors : The N-substituent on the piperazine ring can significantly influence affinity and selectivity for 5-HT receptor subtypes. The protonatable nitrogen in the N-ethylamine side chain could potentially engage in ionic interactions with acidic residues, such as aspartate, in the binding pockets of G-protein coupled receptors like the serotonin receptors.

  • Dopamine Receptor Affinity : Many N-substituted arylpiperazines also exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes. The nature and length of the N-alkyl chain can influence this activity.

  • Serotonin Transporter Interaction : The presence of an amine-terminated side chain might alter the interaction with monoamine transporters like SERT, potentially affecting its potency as a serotonin releasing agent or reuptake inhibitor.

A structurally related compound, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), has been shown to be a potent agonist at a nematode-specific serotonin receptor, highlighting that N-alkylation can lead to potent and specific biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited for the core moiety, TFMPP, are provided below as a reference for researchers intending to evaluate this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to serotonin receptors.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation_Mix Incubation Mixture Membrane->Incubation_Mix Radioligand Radioligand (e.g., [3H]-Ketanserin) Radioligand->Incubation_Mix Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Separation of bound from free radioligand Scintillation Scintillation Counting Filtration->Scintillation Quantification of bound radioactivity Analysis IC50/Ki Determination Scintillation->Analysis

Fig. 1: Workflow for a typical radioligand binding assay.
  • Membrane Preparation : Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or brain tissue homogenates.

  • Incubation : Membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Separation : The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Serotonin Release Assay

This protocol outlines a general method to measure the ability of a compound to induce serotonin release from brain tissue.

G cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_analysis Analysis cluster_result Result Tissue Brain Tissue Slices (e.g., Hypothalamus) Preincubation Pre-incubation Tissue->Preincubation Buffer Physiological Buffer Buffer->Preincubation Stimulation Incubation with Test Compound Preincubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection HPLC_ECD HPLC-ECD Analysis of Serotonin Supernatant_Collection->HPLC_ECD Quantification Quantification of Serotonin Release HPLC_ECD->Quantification

Fig. 2: Workflow for an in vitro serotonin release assay.
  • Tissue Preparation : Slices of a brain region rich in serotonergic neurons, such as the hypothalamus, are prepared.

  • Pre-incubation : The slices are pre-incubated in a physiological buffer to equilibrate.

  • Stimulation : The slices are then incubated with varying concentrations of the test compound.

  • Sample Collection : At the end of the incubation period, the supernatant is collected.

  • Analysis : The concentration of serotonin in the supernatant is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Interpretation : An increase in serotonin concentration in the supernatant compared to a vehicle control indicates that the test compound induces serotonin release.

Predicted Signaling Pathways

Based on the agonist activity of the core moiety, TFMPP, at G-protein coupled serotonin receptors, the following signaling pathway is predicted to be activated by this compound, particularly at 5-HT1 and 5-HT2 receptor subtypes.

References

Navigating the Neuromodulatory Landscape: A Technical Guide to the Binding Affinity and Selectivity of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated binding affinity and selectivity profile of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine (TFPPA). Due to the limited availability of direct binding data for TFPPA, this document leverages structure-activity relationship (SAR) data from its parent compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and other closely related N-substituted analogs. Phenylpiperazine derivatives are a well-established class of compounds known to interact with a range of monoamine neurotransmitter receptors, primarily serotonergic, dopaminergic, and adrenergic receptors. This guide summarizes the available quantitative binding data for key analogs, presents detailed experimental protocols for conducting radioligand binding assays, and visualizes the principal signaling pathways associated with the most probable receptor targets. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel central nervous system (CNS) agents.

Introduction

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the CNS. The substitution pattern on both the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity of these compounds for various G-protein coupled receptors (GPCRs) and transporters. The compound 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a known serotonergic agonist with broad activity across multiple 5-HT receptor subtypes. The addition of an ethanamine group at the N1 position of the piperazine ring, as in this compound (TFPPA), is expected to modulate its pharmacological profile. Understanding the binding characteristics of TFPPA and its analogs is crucial for predicting their potential therapeutic applications and off-target effects.

Predicted Binding Affinity and Selectivity Profile

While direct experimental data for TFPPA is not publicly available, the binding profile can be inferred from the extensive research on TFMPP and its N-substituted derivatives. TFMPP is known to be a potent agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and a weak partial agonist or antagonist at the 5-HT2A receptor. The introduction of substituents on the piperazine nitrogen can significantly alter this profile. The following table summarizes the binding affinities (Ki, in nM) of TFMPP and selected N-substituted analogs at key serotonin, dopamine, and adrenergic receptors to provide a comparative analysis. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of TFMPP and Related Analogs

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2CD2α1-Adrenergic
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) 288-195030-132282160-26962>1000>1000
1-Benzylpiperazine (BZP) >10000780>10000>1000023002700440
1-(3-Chlorophenyl)piperazine (mCPP) 1301625321.31300160
N-(2-Hydroxyethyl)-TFMPP Analog NDNDNDNDNDNDND
N-(2-Aminoethyl) Phenylpiperazine Analog NDNDNDNDNDNDND

ND: Not Determined from the available literature. Data is compiled from various sources and should be considered representative.

Based on the available SAR data, it is hypothesized that the ethanamine substitution in TFPPA may modulate its affinity and selectivity, potentially increasing its interaction with specific receptor subtypes or introducing affinity for additional targets.

Experimental Protocols: Radioligand Binding Assays

The following protocols provide a generalized framework for determining the binding affinity of a test compound, such as TFPPA, at serotonin, dopamine, and adrenergic receptors using competitive radioligand binding assays.

General Membrane Preparation
  • Tissue/Cell Homogenization: Tissues (e.g., rat brain cortex, striatum) or cultured cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash away endogenous substances.

  • Final Preparation: The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., BCA or Bradford assay). Membranes are stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate in a final volume of 200-250 µL.

  • Reaction Components: To each well, the following are added in order:

    • Assay Buffer (specific to the receptor, see below).

    • Membrane preparation (containing a specific amount of protein).

    • A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2, [3H]-Prazosin for α1).

    • Varying concentrations of the unlabeled test compound (e.g., TFPPA) or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C, often pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Receptor-Specific Assay Conditions

Receptor FamilyRadioligand ExampleNon-specific LigandAssay Buffer Example
Serotonin (5-HT1A) [3H]-8-OH-DPAT10 µM Serotonin50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4
Dopamine (D2) [3H]-Spiperone10 µM Haloperidol50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
Adrenergic (α1) [3H]-Prazosin10 µM Phentolamine50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5

Visualization of Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the 5-HT1A, Dopamine D2, and α1-Adrenergic receptors, which are the most probable high-affinity targets for TFPPA based on the pharmacology of its structural analogs.

5-HT1A Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 5-HT 5-HT / Agonist 5HT1A_R 5-HT1A Receptor 5-HT->5HT1A_R Binds Gi Gi/o Protein 5HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Cascade.

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine / Agonist D2_R Dopamine D2 Receptor Dopamine->D2_R Binds Gi Gi/o Protein D2_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Opens cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) K_channel->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Cascade.

α1-Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine / Agonist Alpha1_R α1-Adrenergic Receptor Norepinephrine->Alpha1_R Binds Gq Gq/11 Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: α1-Adrenergic Receptor Signaling Cascade.

Conclusion

The pharmacological profile of this compound is predicted to be complex, with likely interactions at multiple monoaminergic receptors. Based on the structure-activity relationships of its analogs, TFPPA is anticipated to exhibit significant affinity for serotonin receptors, with potential modulatory effects at dopamine and adrenergic receptors. The provided experimental protocols offer a robust framework for the empirical determination of its binding affinity and selectivity. The visualized signaling pathways for the 5-HT1A, D2, and α1-adrenergic receptors provide a context for understanding the potential downstream cellular effects of TFPPA-receptor interactions. Further experimental characterization of TFPPA is warranted to fully elucidate its pharmacological profile and to assess its therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. The binding affinity data presented for analogs of TFPPA is for comparative and predictive purposes and may not be fully representative of the binding profile of TFPPA itself. All laboratory work should be conducted in accordance with established safety protocols.

An In-depth Technical Guide to the Structural Analysis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and analytical overview of the compound 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. While specific experimental data for this molecule is not extensively published, this document synthesizes information from closely related analogues to present a robust, inferred analysis. It covers the compound's core chemical properties, proposed methodologies for its synthesis and purification, and a detailed examination of its probable spectroscopic and structural characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the study of arylpiperazine derivatives, particularly those targeting serotonergic pathways for therapeutic intervention.

Introduction

This compound belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its versatile interaction with various G-protein coupled receptors (GPCRs).[1] The parent molecule, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), is a known serotonergic agent, acting as an agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C.[2][3] The addition of an ethanamine moiety to the piperazine ring introduces a primary amine, a common functional group in neurotransmitters, suggesting potential modulation of receptor binding affinity and functional activity.

This guide will delineate the structural features of the title compound, drawing upon established analytical techniques and data from analogous structures to predict its chemical behavior and biological interactions.

Core Molecular Attributes

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 27144-85-0[4][5]
Molecular Formula C13H18F3N3[4]
Molecular Weight 273.30 g/mol [4]
Appearance White powder (predicted)Inferred from related compounds
SMILES NCCN1CCN(C2=CC(=CC=C2)C(F)(F)F)CC1

Experimental Protocols

While a specific, published synthesis protocol for this compound is not available, a standard and reliable method can be proposed based on established organic chemistry principles for N-alkylation of piperazines.

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for synthesizing the target compound is the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with a protected aminoacetaldehyde equivalent, followed by deprotection. A two-step reductive amination process is outlined below.

Step 1: N-Alkylation of 1-[3-(Trifluoromethyl)phenyl]piperazine

  • Reaction Setup: To a solution of 1-[3-(trifluoromethyl)phenyl]piperazine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add 2-(Boc-amino)acetaldehyde (1.1 eq) and acetic acid (0.1 eq) to catalyze imine formation.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the stirring reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product, tert-butyl (2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)carbamate, by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the protected intermediate is fully consumed (typically 1-2 hours).

  • Isolation: Remove the solvent and excess acid under reduced pressure. If an HCl salt is desired, the product may precipitate and can be collected by filtration. For the free base, neutralize the residue with a base (e.g., aqueous NaOH) and extract with an organic solvent.

  • Final Purification: Wash the organic extract, dry, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

Structural Analysis Methodologies

The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). 2D NMR experiments like COSY, HSQC, and HMBC would be used to confirm proton-proton and proton-carbon connectivities.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy would identify characteristic functional group vibrations, such as N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C-F stretches of the trifluoromethyl group.[8]

  • X-ray Crystallography: If suitable single crystals can be grown, X-ray diffraction would provide definitive information on the solid-state conformation, bond lengths, and bond angles.

Predicted Structural and Spectroscopic Data

Based on data from analogous compounds, the following spectroscopic characteristics are predicted for this compound.

Predicted NMR Data

The expected chemical shifts are based on the analysis of similar arylpiperazine structures.[9][10][11]

Assignment Predicted 1H NMR Chemical Shift (ppm) Predicted 13C NMR Chemical Shift (ppm)
Aromatic-H (CF3-C6H 4)7.0 - 7.5 (m, 4H)115 - 132 (multiple signals)
Aromatic-C -N~150
C F3~124 (q, J ≈ 272 Hz)
Piperazine-H (Ar-N-CH 2)~3.2 - 3.4 (t, 4H)~49
Piperazine-H (N-CH 2-CH2)~2.6 - 2.8 (t, 4H)~53
Ethanamine-H (-N-CH 2-)~2.7 (t, 2H)~58
Ethanamine-H (-CH 2-NH2)~2.9 (t, 2H)~40
Amine-H (-NH 2)1.5 - 2.5 (br s, 2H)
Predicted Mass Spectrometry Data
Technique Predicted m/z Value Fragment Ions (Predicted)
HRMS (ESI+) [M+H]+ ≈ 274.1526Cleavage of the ethylamine side chain, fragmentation of the piperazine ring.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm-1) Vibrational Mode
3300 - 3400N-H stretching (primary amine)
2800 - 3000C-H stretching (aliphatic)
1600, 1450C=C stretching (aromatic)
1100 - 1350C-F stretching (trifluoromethyl)
1100 - 1250C-N stretching

Visualizations

Molecular Structure

Caption: 2D structure of the title compound.

Proposed Synthesis Workflow

synthesis_workflow start 1-[3-(Trifluoromethyl)phenyl]piperazine + 2-(Boc-amino)acetaldehyde reaction1 Reductive Amination (NaBH(OAc)3, DCE) start->reaction1 intermediate Boc-protected Intermediate reaction1->intermediate reaction2 Deprotection (TFA or HCl) intermediate->reaction2 purification Purification (Chromatography) reaction2->purification product 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine purification->product

Caption: Proposed two-step synthesis route.

Structural Analysis Workflow

analysis_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation NMR NMR (1H, 13C, 19F, 2D) Structure Final Structure Elucidation NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure IR FTIR Spectroscopy IR->Structure XRAY X-ray Crystallography (if crystalline) XRAY->Structure Sample Purified Compound Sample->NMR Sample->MS Sample->IR Sample->XRAY

Caption: Standard workflow for structural analysis.

Putative Biological Signaling Pathway

Given that the parent compound TFMPP is a known serotonin receptor agonist, a likely biological target for the title compound is the 5-HT2A receptor, which signals through the Gq/11 pathway.[2][12]

signaling_pathway Ligand 2-{4-[3-(CF3)phenyl]piperazin-1-yl}ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Hypothesized 5-HT2A receptor signaling.

Conclusion

This compound is an arylpiperazine derivative with significant potential for research in neuropharmacology, particularly in the modulation of the serotonergic system. While direct experimental data is sparse, this guide provides a comprehensive, inferred structural analysis based on the well-documented chemistry and pharmacology of its structural analogues. The proposed synthesis and analytical workflows offer a clear path for researchers to produce and characterize this compound. The predicted spectroscopic data serves as a benchmark for experimental verification. Further investigation into its receptor binding profile and functional activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine derivatives and their analogues, a class of compounds with significant pharmacological interest, primarily due to their interactions with the serotonergic system. This document details their synthesis, structure-activity relationships (SAR), pharmacological properties, and the experimental protocols utilized in their evaluation.

Core Compound and Analogues: A Pharmacological Overview

The core structure, this compound, belongs to the broader class of phenylpiperazine derivatives. The parent compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), is a known serotonergic agent that exhibits affinity for multiple serotonin (5-HT) receptor subtypes. It acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at the 5-HT2A receptor.[1][2] TFMPP also interacts with the serotonin transporter (SERT).[1]

Derivatization of the piperazine N1 position with an ethanamine group, and further modifications to this side chain and the phenyl ring, have led to the development of analogues with altered affinity and selectivity, making them valuable tools for neuroscience research and potential therapeutic agents. A notable analogue, 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), demonstrates high affinity and selectivity for the 5-HT1A receptor, highlighting the significant impact of structural modifications on pharmacological profiles.[3][4]

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of the core compound and key analogues at various biogenic amine receptors and transporters. This data is essential for understanding the structure-activity relationships within this chemical series.

Compound/AnalogueReceptor/TransporterKᵢ (nM)IC₅₀/EC₅₀ (nM)Reference
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) 5-HT₁ₐ288 - 1950[1]
5-HT₁ₑ30 - 132[1]
5-HT₁ₒ282[1]
5-HT₂ₐ160 - 269[1]
5-HT₂ₒ62[1]
SERT121 (EC₅₀)[1]
1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP) 5-HT₁ₐ2.9 (Kₒ)[3]
5-HT₁ₑ328 (Kₒ)[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds involves the modulation of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). The interaction of these ligands with their target receptors initiates a cascade of intracellular signaling events.

Ligand-Receptor Interaction and G-Protein Activation

This workflow illustrates the initial steps of signal transduction following the binding of a this compound derivative to a serotonin receptor.

G_Protein_Activation Ligand Piperazine Derivative Receptor_inactive 5-HT Receptor (Inactive) Ligand->Receptor_inactive Binds Receptor_active 5-HT Receptor (Active) Receptor_inactive->Receptor_active Conformational Change G_protein_inactive G-Protein (GDP-bound) Receptor_active->G_protein_inactive Activates G_protein_active G-Protein (GTP-bound) G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates

Caption: Ligand binding induces a conformational change in the receptor, leading to G-protein activation.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines the typical experimental workflow for synthesizing and characterizing novel derivatives in this class.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for the synthesis, in vitro testing, and analysis of novel compounds.

Detailed Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with a suitable 2-haloethanamine derivative or a precursor that can be converted to the ethanamine moiety.

Example Protocol: Synthesis via N-alkylation with 2-bromoethanamine hydrobromide

  • Reaction Setup: To a solution of 1-[3-(trifluoromethyl)phenyl]piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Addition of Alkylating Agent: Add 2-bromoethanamine hydrobromide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature, typically between 60-80 °C, for several hours (4-24 h). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of the synthesized compounds for serotonin receptors, such as the 5-HT1A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kₒ value.

    • Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₒ), where [L] is the concentration of the radioligand and Kₒ is its dissociation constant.

cAMP Functional Assay for Gαi-Coupled Receptors

This protocol is used to determine the functional activity (agonist or antagonist) of the compounds at Gαi-coupled serotonin receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: Plate cells expressing the Gαi-coupled receptor of interest (e.g., HEK293 cells expressing the 5-HT1A receptor) in a suitable multi-well plate and grow to a confluent monolayer.

  • Assay Procedure (Antagonist Mode):

    • Pre-treat the cells with varying concentrations of the test compound for a specific duration.

    • Stimulate the cells with a known agonist for the receptor (e.g., 5-HT) at a concentration that elicits a submaximal response (e.g., EC₈₀), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the test compound concentration. For antagonists, determine the IC₅₀ value, which represents the concentration of the compound that reverses 50% of the agonist-induced inhibition of cAMP production.

This technical guide provides a foundational understanding of this compound derivatives and analogues. The provided data, diagrams, and protocols are intended to support further research and development in this promising area of medicinal chemistry.

References

Unraveling the History of a Niche Research Chemical: 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only: The story of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a compound primarily available as a research chemical, is one embedded in the broader exploration of arylpiperazine derivatives for therapeutic applications. While a detailed, publicly documented history of its specific discovery and development remains elusive, its structural components and the patent landscape offer significant insights into its likely origins and intended purpose.

Currently identified by its CAS number 27144-85-0, this compound is a compound that has not been extensively profiled in peer-reviewed scientific literature under a common or brand name. Its journey from a synthetic concept to a commercially available research tool is intrinsically linked to the vast field of medicinal chemistry, where the arylpiperazine moiety is a well-established pharmacophore.

A Key Intermediate in Pharmaceutical Research

The structural features of the molecule itself provide further clues. The trifluoromethylphenyl group is a common substituent in drug design, often used to enhance metabolic stability and receptor binding affinity. The piperazine ring is a versatile scaffold found in a wide array of approved drugs, including antipsychotics, antidepressants, and antihistamines. The terminal ethylamine group offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

The Arylpiperazine Class: A Rich Source of CNS-active Agents

The broader family of arylpiperazines has been a focal point of neuroscience research for decades. These compounds are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This interaction has led to the development of numerous successful drugs for treating a range of central nervous system (CNS) disorders. It is highly probable that this compound was synthesized as part of a research program aimed at discovering new modulators of these key neurological targets.

Synthesis and Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound from its original developers is not publicly available, its synthesis can be inferred from established methods for the preparation of similar arylpiperazine derivatives.

A plausible synthetic route would involve a two-step process. The first step would be the arylation of piperazine with 1-bromo-3-(trifluoromethyl)benzene. This is a common method for creating the N-arylpiperazine core. The second step would involve the N-alkylation of the resulting 1-[3-(trifluoromethyl)phenyl]piperazine with a protected 2-aminoethyl halide, such as 2-bromoethylamine hydrobromide, followed by deprotection to yield the final product.

The general workflow for such a synthesis is depicted below:

A generalized synthetic workflow for the preparation of the target compound.

Due to the lack of specific published biological data for this compound, a table of quantitative data cannot be provided at this time. Similarly, without access to the primary research, detailed experimental protocols for its biological evaluation remain unknown. Researchers interested in the pharmacological properties of this compound would likely begin by screening it against a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes, to determine its binding affinity and functional activity.

Future Directions

The story of this compound is a testament to the vast and often unpublicized world of chemical synthesis that underpins drug discovery. While its own therapeutic potential may not have been fully realized or disclosed, it remains a valuable tool for researchers exploring the complex landscape of neuropharmacology. Further investigation into the specifics of patent CN112010904 and any subsequent publications by the inventors could shed more light on the specific aims and findings of the research program that led to the creation of this intriguing molecule. Until then, it remains a piece of a larger puzzle in the ongoing quest for novel and more effective treatments for CNS disorders.

A Comprehensive Technical Guide to 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, potential synthesis routes, and plausible biological activities of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a compound of interest in medicinal chemistry. Due to its structural motifs, specifically the trifluoromethylphenyl and piperazine groups, this molecule is a candidate for investigation in various therapeutic areas. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to antipsychotic, antidepressant, and antimicrobial effects.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 27144-85-0[3][4][5]
Molecular Formula C₁₃H₁₈F₃N₃[3][6]
Molecular Weight 273.3 g/mol [3][6]
Appearance White powder[5]
Purity ≥99%[5]
SMILES NCCN1CCN(C2=CC(C(F)(F)F)=CC=C2)CC1[6]
MDL Number MFCD10686739[6]
Storage Sealed and preserved[5]

Potential Synthesis Protocols

While specific synthesis protocols for this compound are not detailed in the provided literature, a plausible synthetic route can be devised based on established methods for analogous piperazine derivatives. A common approach involves the nucleophilic substitution reaction between a protected aminoethyl halide and the corresponding phenylpiperazine.

Proposed Synthesis Method: Reductive Amination

This method involves the reaction of 1-[3-(Trifluoromethyl)phenyl]piperazine with a protected aminoacetaldehyde, followed by deprotection.

Materials and Reagents:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine

  • N-Benzyloxycarbonyl-aminoacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) as solvent

  • Palladium on carbon (Pd/C)

  • Hydrogen (H₂)

  • Methanol or Ethanol

Experimental Protocol:

  • Reductive Amination:

    • Dissolve 1-[3-(Trifluoromethyl)phenyl]piperazine (1 equivalent) and N-Benzyloxycarbonyl-aminoacetaldehyde (1.1 equivalents) in dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature between 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified protected intermediate in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

G cluster_synthesis Proposed Synthesis Workflow reagents 1-[3-(Trifluoromethyl)phenyl]piperazine + N-Cbz-aminoacetaldehyde reaction1 Reductive Amination (NaBH(OAc)₃, DCM) reagents->reaction1 intermediate Protected Intermediate: N-Cbz-2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine reaction1->intermediate reaction2 Deprotection (H₂, Pd/C, Methanol) intermediate->reaction2 product Final Product: This compound reaction2->product

Caption: A proposed two-step synthesis workflow for the target compound.

Potential Biological Activity and Signaling Pathways

The trifluoromethylphenylpiperazine (TFMPP) moiety is a well-known pharmacophore that interacts with serotonergic and dopaminergic systems. For instance, related compounds have been identified as serotonergic releasing agents, 5-HT₂C inhibitors, and dopamine D₃ ligands.[7][8] Therefore, it is plausible that this compound could act as a modulator of these G-protein coupled receptors (GPCRs).

Hypothetical Mechanism of Action:

The compound could bind to a specific serotonin or dopamine receptor subtype on the cell surface. This binding event could either activate (as an agonist) or block (as an antagonist) the receptor, leading to a cascade of intracellular signaling events. A common pathway for these receptors involves the modulation of adenylyl cyclase activity, which in turn affects the levels of the second messenger, cyclic AMP (cAMP).

G cluster_pathway Hypothetical GPCR Signaling Pathway Compound Target Compound Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates/ Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Levels (up or down) Adenylyl_Cyclase->cAMP Alters Response Cellular Response cAMP->Response

Caption: A generalized GPCR signaling pathway potentially modulated by the compound.

Suggested Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro and in vivo assays would be necessary.

A. Receptor Binding Assays

Objective: To determine the affinity of the compound for various receptors, particularly serotonin and dopamine receptor subtypes.

Protocol Outline:

  • Prepare cell membranes from cell lines heterologously expressing the human receptor of interest (e.g., 5-HT₂A, 5-HT₂C, D₂, D₃).

  • Incubate the membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound.

  • After incubation, separate the bound from unbound radioligand by rapid filtration.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki (inhibition constant) value from the IC₅₀ (half-maximal inhibitory concentration) using the Cheng-Prusoff equation. This will indicate the compound's binding affinity for the receptor.[9]

B. Functional Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Protocol Outline (cAMP Assay):

  • Culture cells expressing the receptor of interest.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a known agonist (for antagonist testing) or measure basal activity (for agonist/inverse agonist testing).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ and the efficacy of the compound.

C. Antimicrobial and Antifungal Activity Screening

Given that many piperazine derivatives exhibit antimicrobial properties, screening for such activity is warranted.[10][11]

Protocol Outline (Broth Microdilution Method):

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

G cluster_workflow Biological Evaluation Workflow start Test Compound binding Receptor Binding Assays (Determine Affinity, Ki) start->binding antimicrobial Antimicrobial Screening (Determine MIC) start->antimicrobial functional Functional Assays (Determine Efficacy, EC50) binding->functional If active lead_dev Lead Optimization & In Vivo Studies functional->lead_dev If potent & efficacious antimicrobial->lead_dev If active

Caption: A logical workflow for the initial biological evaluation of the compound.

This technical guide provides a foundational understanding of this compound, offering key chemical data and outlining plausible avenues for its synthesis and biological characterization. The provided protocols and pathways are based on established principles for similar chemical entities and are intended to guide further research and development efforts.

References

Preliminary Toxicity Screening of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data for the specific compound 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is limited. This guide provides a framework for its preliminary toxicity screening based on established methodologies and includes data from structurally related piperazine derivatives to offer a contextual overview. The information on related compounds should be interpreted with caution as a direct extrapolation of toxicity is not always accurate.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical development. As with any new chemical entity, a thorough evaluation of its toxicological profile is a critical step in the drug discovery and development process. Early-stage, or preliminary, toxicity screening plays a pivotal role in identifying potential safety liabilities, guiding lead optimization, and informing the design of more extensive preclinical safety studies.[1][2][3] This technical guide outlines a recommended workflow for the preliminary toxicity screening of this compound, details key experimental protocols, and presents available toxicity data on related piperazine compounds.

The preliminary toxicity assessment typically involves a battery of in vitro and in vivo tests designed to evaluate a compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity.[4] These initial studies are crucial for making go/no-go decisions and for de-risking a compound as it progresses through the development pipeline.[5]

Proposed Preliminary Toxicity Screening Workflow

A tiered approach to toxicity screening is recommended, starting with in vitro assays to conserve compound and resources, followed by limited in vivo studies for promising candidates.

G cluster_0 In Vitro Screening cluster_1 Decision Point cluster_2 In Vivo Screening in_vitro_start Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames Test) in_vitro_start->genotoxicity decision Favorable In Vitro Profile? cytotoxicity->decision genotoxicity->decision in_vivo_start Proceed to In Vivo decision->in_vivo_start Yes stop_dev Stop Development or Redesign Compound decision->stop_dev No acute_toxicity Acute Systemic Toxicity (e.g., OECD 420) in_vivo_start->acute_toxicity

Figure 1: Proposed workflow for preliminary toxicity screening.

Data Presentation: Toxicity of Structurally Related Piperazine Derivatives

The following tables summarize publicly available toxicity data for compounds structurally related to this compound. This data can provide insights into the potential toxicological profile of the target compound.

Table 1: In Vitro Cytotoxicity of Related Piperazine Derivatives

CompoundCell Line(s)AssayEndpointResult
Phenylpiperazine Derivatives of 1,2-BenzothiazineMCF10A (non-tumorigenic), MCF7 (breast adenocarcinoma)MTTCytotoxicitySome derivatives showed higher cytotoxicity to MCF7 cells than doxorubicin, with lower toxicity to healthy MCF10A cells.[6]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesHUH7 (liver), MCF7 (breast), HCT116 (colon), and othersSulforhodamine B (SRB)CytotoxicityCompounds demonstrated cytotoxic activity against a panel of cancer cell lines.[7]
Piperazine-1-carbodithioate Derivatives of 2-substituted quinazolin-4(3H)-onesA-549 (lung), HCT-8 (colon), HepG2 (liver), K562 (leukemia)MTTCytotoxicityCompounds exhibited cytotoxic effects against the tested cancer cell lines.[8]

Table 2: In Vivo Toxicity of Related Piperazine Derivatives

CompoundSpeciesRoute of AdministrationEndpointResult
Various Piperazine DerivativesMiceNot specifiedLD50"Therapeutic indices" were determined based on ED50 and LD50 values.[9]

Table 3: Genotoxicity of Related Piperazine Derivatives

CompoundAssayResult
1-Benzylpiperazine, 1-(3,4-methylenedioxybenzyl) piperazine, 1-(3-trifluoromethylphenyl) piperazine, 1-(4-methoxyphenyl) piperazineGene array with rat hepatocytesUp-regulation of key enzymes in cholesterol and lipid biosynthesis, suggesting a potential for phospholipidosis and steatosis.[10]

Experimental Protocols

Detailed methodologies for key preliminary toxicity assays are provided below.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12][15]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Add test compound at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[16][17]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state, allowing the bacteria to grow on a histidine-free medium.[16]

Protocol:

  • Strain Preparation: Grow the selected S. typhimurium strains overnight in a nutrient broth.[18]

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from the liver of induced rats to mimic mammalian metabolism.[19]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[18]

  • Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).[18]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[20]

G A Prepare overnight cultures of S. typhimurium C Combine bacteria, test compound, and S9 mix A->C B Prepare test compound dilutions and S9 mix B->C D Pour mixture onto histidine-free agar plates C->D E Incubate at 37°C for 48-72 hours D->E F Count revertant colonies E->F G Analyze data for mutagenic potential F->G

Figure 3: General workflow for the Ames test.

This method is used to assess the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[21] It is designed to use fewer animals and cause less suffering compared to traditional LD50 tests.[22]

Principle: The test involves administering the substance at one of a series of fixed dose levels (5, 50, 300, 2000, and in some cases, 5000 mg/kg) to a small number of animals in a stepwise manner. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.[21][23]

Protocol:

  • Animal Selection and Acclimatization: Typically, young adult female rats are used. They are acclimatized to laboratory conditions for at least 5 days before the study.[22]

  • Sighting Study: A preliminary sighting study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a level expected to produce some signs of toxicity.[21]

  • Main Study: Based on the sighting study, the main study is initiated. A group of animals (typically 5) is dosed with the selected starting dose.

  • Dosing and Observation: The substance is administered as a single oral dose. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[24]

  • Dose Adjustment: Depending on the outcome at a given dose level (i.e., presence or absence of toxicity or mortality), the dose for the next group of animals is either increased or decreased according to the procedure outlined in the guideline.

  • Data Analysis: The results are used to classify the substance based on the dose at which evident toxicity is observed.

G A Select and acclimatize animals (e.g., rats) B Conduct sighting study to determine starting dose A->B C Dose first animal in main study B->C D Observe for toxicity (14 days) C->D E Decision based on outcome D->E F Dose next animal at same, higher, or lower dose E->F If necessary G Continue until evident toxicity is established E->G Endpoint reached F->C H Classify substance based on toxic dose level G->H

Figure 4: Workflow for an acute oral toxicity study (OECD 420).

Conclusion

While direct toxicological data for this compound is not currently available in the public domain, a systematic preliminary screening as outlined in this guide is essential for its development as a potential therapeutic agent. The proposed workflow, incorporating in vitro cytotoxicity and genotoxicity assays followed by a targeted in vivo acute toxicity study, provides a robust framework for an initial safety assessment. The toxicity data from related piperazine derivatives, while not directly transferable, suggest that cytotoxicity and effects on lipid metabolism are potential areas of concern for this class of compounds and should be carefully evaluated. The detailed protocols provided herein offer a starting point for researchers and drug development professionals to design and execute a comprehensive preliminary toxicity screening for this and other novel chemical entities.

References

Methodological & Application

Application Notes: Characterization of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine belongs to the phenylpiperazine class of molecules. Its core structure is closely related to 3-Trifluoromethylphenylpiperazine (TFMPP), a compound known to act as a non-selective serotonin receptor agonist and releasing agent.[1] Phenylpiperazine derivatives are frequently investigated for their interaction with neurotransmitter systems, particularly serotonergic (5-HT) and dopaminergic receptors, making them relevant for drug development in neurology and psychiatry.[2][3] TFMPP, for instance, displays affinity for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, and can also bind to the serotonin transporter (SERT).[1]

These application notes provide a comprehensive experimental framework for the initial in vitro characterization of this compound (referred to as "Compound X" hereafter). The protocols outlined below are designed to assess its cytotoxicity, determine its functional activity at key serotonin receptor subtypes, and elucidate its impact on downstream signaling pathways. The primary audience for these protocols includes researchers in pharmacology, cell biology, and drug discovery.

Principle of the Assays

The workflow begins with an assessment of general cytotoxicity to establish a viable concentration range for subsequent functional assays.[4] Following this, functional assays are employed to determine if Compound X acts as an agonist or antagonist at specific G-protein coupled receptors (GPCRs). Many serotonin receptors are GPCRs that signal through distinct pathways upon activation.[5][6] For example:

  • 5-HT2 Receptor Family (Gq-coupled): These receptors activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+).[7] This change in Ca2+ concentration can be measured using fluorescent dyes.

  • 5-HT1 and 5-HT5 Receptor Families (Gi/o-coupled): These receptors inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

By using cell lines engineered to express specific 5-HT receptor subtypes and measuring these second messengers, the potency and efficacy of Compound X can be quantified.

Experimental Workflow

The overall experimental strategy follows a logical progression from general toxicity assessment to specific functional and mechanistic studies.[8][9]

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_functional Phase 3: Functional Characterization cluster_analysis Phase 4: Data Analysis CompoundPrep Compound X Stock Preparation (DMSO) Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) CompoundPrep->Cytotoxicity CellCulture Cell Line Culture (e.g., HEK293, CHO) CellCulture->Cytotoxicity DoseResponse Determine Non-Toxic Dose Range Cytotoxicity->DoseResponse CalciumAssay Protocol 2: Calcium Flux Assay (Gq-coupled Receptors) DoseResponse->CalciumAssay cAMPAssay Protocol 3: cAMP Accumulation Assay (Gi/Gs-coupled Receptors) DoseResponse->cAMPAssay EC50 Calculate EC50/IC50 (Functional Assays) CalciumAssay->EC50 cAMPAssay->EC50 IC50 Calculate IC50 (Cytotoxicity) Conclusion Determine Potency, Efficacy & MOA IC50->Conclusion EC50->Conclusion

Caption: General experimental workflow for in vitro characterization.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration range at which Compound X exhibits cytotoxic effects, allowing for the selection of non-toxic doses for subsequent functional assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials

  • HEK293 cells (or another suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

  • Compound X (stock solution in DMSO, e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear, flat-bottom microplates

  • Microplate reader (570 nm absorbance)

Procedure

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, at the same final concentration as the highest compound dose) and a positive control (e.g., doxorubicin).[4]

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on a plate shaker for 10 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of Compound X

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (0)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1088.4 ± 6.2
2565.1 ± 7.3
5049.5 ± 5.9
10021.3 ± 4.1
Calculated IC50 ~50 µM

Protocol 2: Functional Characterization (Calcium Flux Assay)

This assay is designed to measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Materials

  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-5HT2A)

  • Culture medium (as above)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Serotonin (5-HT) as a reference agonist

  • Known 5-HT2A antagonist (e.g., Ketanserin) for validation

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Procedure

  • Cell Plating: Seed HEK293-5HT2A cells into a 384-well plate at a density of 15,000-20,000 cells per well in 25 µL of medium. Incubate for 18-24 hours.[10]

  • Dye Loading: Prepare a dye loading solution containing Fluo-8 AM and Probenecid in Assay Buffer. Remove the culture medium from the cells and add 20 µL of the loading solution to each well. Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.[10]

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of Compound X and the reference agonist (Serotonin) in Assay Buffer.

    • Place the cell plate in the fluorescence reader.

    • Initiate kinetic reading and establish a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's liquid handler, add 10 µL of the diluted compounds to the corresponding wells.

    • Continue reading fluorescence for 60-120 seconds to capture the peak response.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of Compound X. Add 10 µL to the wells and incubate for 15-30 minutes at room temperature.[10]

    • Prepare the Serotonin agonist at a concentration that elicits an EC80 response (determined from the agonist dose-response curve).

    • Place the plate in the reader, establish a baseline, and then add the EC80 concentration of Serotonin to all wells (except negative controls).

    • Read the fluorescence signal as described above.

  • Data Analysis: The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence. For agonist mode, plot ΔRFU against compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist mode, plot the inhibition of the serotonin response against compound concentration to determine the IC50.

Protocol 3: Functional Characterization (cAMP Assay)

This assay measures the inhibition of adenylyl cyclase activity via Gi-coupled receptors, such as the 5-HT1A receptor, by quantifying changes in intracellular cAMP levels.

Materials

  • CHO-K1 cells stably expressing the human 5-HT1A receptor (CHO-5HT1A)

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Forskolin (an adenylyl cyclase activator)

  • Reference agonist (e.g., 8-OH-DPAT)

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • 384-well white microplates

Procedure

  • Cell Plating: Seed CHO-5HT1A cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Incubation: Remove the culture medium and add Assay Buffer containing serial dilutions of Compound X or the reference agonist.

  • Cell Stimulation: Add Forskolin to all wells (except the negative control) to stimulate cAMP production. A typical final concentration is 1-10 µM. Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: The signal is inversely proportional to the inhibition of cAMP production. Calculate the percent inhibition relative to the Forskolin-only control. Plot the dose-response curve and determine the EC50 value for the compound's inhibitory effect.

Data Presentation: Functional Activity of Compound X

Assay TypeReceptor TargetModeParameterValue (µM)
Calcium Flux5-HT2AAgonistEC500.85
Calcium Flux5-HT2AAntagonistIC50> 10
cAMP Assay5-HT1AAgonistEC501.2

Serotonin Receptor Signaling Pathway

Compounds of the phenylpiperazine class often interact with serotonin receptors, which are predominantly G-protein coupled receptors. The diagram below illustrates the canonical signaling pathway for the Gq-coupled 5-HT2 receptor family, a likely target for Compound X.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2 Receptor Gq Gαq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC activates Response Cellular Response (e.g., Neurotransmission) PKC->Response phosphorylates targets CompoundX Compound X / Serotonin CompoundX->Receptor binds

Caption: Gq-protein coupled signaling pathway for 5-HT2 receptors.

References

Application Notes and Protocols for In Vivo Dissolution of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the dissolution of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a research compound with potential therapeutic applications. The successful in vivo evaluation of this compound is critically dependent on the development of a safe and effective formulation that ensures its complete solubilization and bioavailability. This document outlines the predicted physicochemical properties of the compound, a systematic approach to solubility testing, and detailed protocols for preparing formulations suitable for various routes of administration in preclinical studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful dissolution strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Dissolution
Molecular Formula C₁₃H₁₈F₃N₃[1][2]-
Molecular Weight 273.3 g/mol [1][2]To be used for concentration calculations.
Predicted pKa The piperazine moiety suggests the compound is basic. The pKa of piperazine is approximately 9.73 for the first protonation and 5.35 for the second at 298K.[2] The exact pKa of the target compound is not readily available and should be experimentally determined. As a weak base, its solubility is expected to increase in acidic conditions where it can be protonated.
Predicted Solubility The presence of a trifluoromethylphenyl group suggests the compound may have low aqueous solubility. Experimental determination is required.
Stability A related compound, trifluoromethylphenylpiperazine (TFMPP), is relatively stable, especially when stored frozen.[3] However, its stability is pH-dependent and it is unstable in formalin solutions, with degradation increasing at higher pH.[4] The stability of the title compound should be experimentally verified.

Experimental Protocols

Protocol 1: Solubility Determination

This protocol describes a systematic approach to determine the solubility of the test compound in various vehicles.

Materials:

  • This compound

  • Analytical balance

  • Vortex mixer

  • Water bath or incubator

  • pH meter

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

  • Solvents: Deionized water, 0.9% Saline, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Propylene glycol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)

  • Acids and bases for pH adjustment (e.g., 0.1 N HCl, 0.1 N NaOH)

Procedure:

  • Prepare Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in a series of vials.

    • Tightly cap the vials and vortex for 2 minutes.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separate Undissolved Compound:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify Soluble Compound:

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable mobile phase or buffer.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Record Results:

    • Express the solubility in mg/mL or µg/mL for each solvent.

Table 2: Solubility Testing Worksheet

Solvent/VehicleTemperature (°C)Measured Solubility (mg/mL)Observations (e.g., precipitation upon pH change)
Deionized Water25
0.9% Saline25
PBS (pH 7.4)25
Ethanol25
Propylene Glycol25
DMSO25
PEG 40025
5% Dextrose in Water25
Protocol 2: Preparation of an Acidified Aqueous Vehicle

Given the predicted basic nature of the compound, an acidified vehicle can enhance solubility.

Materials:

  • This compound

  • Sterile deionized water or 0.9% Saline

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Sterile vials

  • Vortex mixer

  • pH meter

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of the compound.

  • Add a small amount of sterile water or saline to the compound to form a slurry.

  • Slowly add 0.1 N HCl dropwise while vortexing until the compound is fully dissolved.

  • Once dissolved, adjust the pH to a physiologically acceptable range (typically pH 4-7) using 0.1 N NaOH. Monitor for any signs of precipitation.

  • Add sterile water or saline to reach the final desired volume.

  • Sterile-filter the final solution using a 0.22 µm syringe filter.

Protocol 3: Preparation of a Co-Solvent Formulation

If aqueous solubility is insufficient, a co-solvent system can be employed. The final concentration of the organic co-solvent should be minimized to avoid toxicity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile 0.9% Saline or PBS (pH 7.4)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of the compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • In a separate vial, prepare the co-solvent/aqueous vehicle mixture. For example, a 10% DMSO, 40% PEG 400, and 50% saline solution.

  • Slowly add the dissolved compound in DMSO to the co-solvent/aqueous vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final solution for clarity.

Visualization of Workflows

Dissolution_Workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_formulation Formulation cluster_qc Quality Control weigh Weigh Compound sol_test Protocol 1: Solubility Determination weigh->sol_test acid_vehicle Protocol 2: Acidified Aqueous Vehicle sol_test->acid_vehicle If soluble in acidic pH cosolvent Protocol 3: Co-Solvent Formulation sol_test->cosolvent If poorly aqueous soluble qc_check Visual Inspection (Clarity, Precipitation) acid_vehicle->qc_check cosolvent->qc_check sterile_filter Sterile Filtration (0.22 µm) qc_check->sterile_filter

Caption: Experimental workflow for dissolving the test compound.

Signaling_Pathway_Hypothesis Compound 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Receptor Target Receptor (e.g., 5-HT Receptor) Compound->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Modulation

References

Application Note: A Validated LC-MS/MS Method for the Quantification of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine (hereafter referred to as TFP-ethanamine) in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

TFP-ethanamine is a phenylpiperazine derivative. Compounds of this class are known to interact with various receptors in the central nervous system, with some demonstrating potential as anxiolytic and antidepressant agents.[1][2] Accurate quantification of TFP-ethanamine in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note presents a fully validated LC-MS/MS method designed for this purpose, offering high sensitivity and specificity.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of TFP-ethanamine d2->d3

Caption: Bioanalytical workflow for TFP-ethanamine quantification.

Detailed Protocols

3.1. Materials and Reagents

  • TFP-ethanamine reference standard

  • TFP-ethanamine-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (reagent grade)

  • Human plasma (sourced from a certified vendor)

  • Deionized water (18.2 MΩ·cm)

3.2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[3][4]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard working solution (e.g., TFP-ethanamine-d4 at 250 ng/mL) to each tube, except for blank samples.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[2]

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

3.3. LC-MS/MS Instrumentation and Conditions The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
System UPLC System
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Injection Volume 5 µL
Column Temp. 40°C

| Run Time | 5.0 min |

Rationale: A reversed-phase C18 column is commonly used for separating piperazine derivatives.[5] A gradient elution with acetonitrile and water, modified with formic acid, ensures good peak shape and efficient ionization.[6]

Table 2: Mass Spectrometry Parameters

Parameter Condition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions TFP-ethanamine: To be determined (e.g., m/z 274.1 -> 173.1) TFP-ethanamine-d4 (IS): To be determined (e.g., m/z 278.1 -> 177.1)
Collision Energy Optimized for each transition
Source Temp. 500°C

| Desolvation Gas | Nitrogen, 1000 L/hr |

Note: The exact m/z values for precursor and product ions must be determined by infusing a standard solution of TFP-ethanamine and its deuterated internal standard into the mass spectrometer.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[7]

Table 3: Representative Calibration Curve Data

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) Accuracy (%)
0.5 (LLOQ) 0.012 105.3
1.0 0.025 102.1
5.0 0.128 98.7
25.0 0.645 99.5
100.0 2.580 101.2
250.0 6.451 100.8
500.0 (ULOQ) 12.915 99.1

| Linearity (r²) | > 0.995 | |

Table 4: Summary of Precision and Accuracy Data

QC Level Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
LQC 1.5 5.8 103.5 6.7 104.2
MQC 75.0 4.2 98.9 5.1 101.5

| HQC | 400.0 | 3.5 | 101.2 | 4.3 | 100.6 |

Note: The data presented in Tables 3 and 4 are for illustrative purposes and represent typical performance characteristics for a validated bioanalytical method.

Potential Mechanism of Action

Many trifluoromethylphenylpiperazine derivatives act as ligands for serotonin (5-HT) receptors.[8] A potential mechanism involves binding to specific 5-HT receptor subtypes, modulating serotonergic neurotransmission, which is a key pathway in mood regulation.

G cluster_pathway Hypothesized Serotonergic Pathway TFP TFP-ethanamine Receptor 5-HT Receptor TFP->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response (Modulation of Neuronal Activity) Second_Messenger->Response

Caption: Hypothesized signaling pathway for TFP-ethanamine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation protocol and short chromatographic run time make it suitable for high-throughput analysis in a drug development setting.

References

Application Notes and Protocols for 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and its Parent Compound TFMPP in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is a derivative of the more extensively studied research chemical, 1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP. TFMPP is a non-selective serotonin (5-HT) receptor agonist and serotonin releasing agent, making it a valuable tool for investigating the serotonergic system's role in a wide range of neurological processes.[1][2] These application notes will focus on the pharmacological profile and experimental applications of TFMPP, which are presumed to be largely applicable to its ethanamine derivative.

TFMPP's primary utility in neuroscience research stems from its ability to interact with multiple serotonin receptor subtypes, often mimicking or modulating the effects of endogenous serotonin. This allows researchers to probe the function of these receptors in various in vitro and in vivo models. Its actions are particularly relevant to studies of mood, anxiety, cognition, and the mechanisms of psychoactive drugs.[1][2]

Pharmacological Profile

TFMPP acts as an agonist at several serotonin receptors and also interacts with the serotonin transporter (SERT).[3] Its multifaceted mechanism of action includes direct receptor activation and enhancement of synaptic serotonin levels.

Receptor Binding Affinity

The binding affinity of TFMPP for various serotonin receptor subtypes has been characterized through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the radioligand binding, with lower values indicating higher affinity. The reported Ki values for TFMPP can vary between studies.

Receptor SubtypeReported Ki (nM) RangePrimary G-protein Coupling
5-HT1A 288 - 1950Gαi/o
5-HT1B 30 - 132Gαi/o
5-HT1D ~282Gαi/o
5-HT2A 160 - 269Gαq/11
5-HT2C ~62Gαq/11, Gαi/o, Gα12/13
SERT EC50 = ~121 (for release)Not Applicable

Note: Data compiled from multiple sources. Ranges reflect variability in experimental conditions.

Key Signaling Pathways

TFMPP's interaction with serotonin receptors triggers downstream intracellular signaling cascades. The following diagrams illustrate the primary pathways activated by the key receptor subtypes targeted by TFMPP.

Figure 1: 5-HT1A Receptor Signaling Pathway.

Figure 2: 5-HT1B Receptor Signaling Pathway.

Figure 3: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes with radioligand and TFMPP Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]-5-HT) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of TFMPP Compound_Prep->Incubation Filtration Rapid vacuum filtration to separate bound/free radioligand Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Figure 4: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]-5-HT, [3H]-Ketanserin).

  • Test compound (TFMPP).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize and dilute in binding buffer to the desired protein concentration (to be optimized for each receptor).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL radioligand, 25 µL binding buffer, 50 µL membrane suspension.

    • Non-specific Binding: 25 µL radioligand, 25 µL of a high concentration of a non-labeled competing ligand, 50 µL membrane suspension.

    • Competitive Binding: 25 µL radioligand, 25 µL of each TFMPP dilution, 50 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the TFMPP concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rodent Drug Discrimination Study

This protocol outlines a two-lever drug discrimination task in rats to assess the subjective effects of TFMPP.[4]

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Standard two-lever operant conditioning chambers.

  • TFMPP and vehicle (e.g., saline).

  • Food pellets for reinforcement.

Procedure:

  • Training:

    • Rats are trained to press one lever ("drug-appropriate") after an intraperitoneal (IP) injection of TFMPP (e.g., 1.0 mg/kg) and a second lever ("vehicle-appropriate") after an IP injection of saline to receive a food reward.[4]

    • Training sessions are conducted daily, with the drug or vehicle administered in a double-alternation schedule (e.g., Drug, Drug, Vehicle, Vehicle).

    • Training continues until rats reliably select the correct lever (e.g., >80% accuracy on both drug and vehicle days).

  • Testing:

    • Once trained, substitution tests are performed. Rats are administered various doses of TFMPP or other test compounds.

    • During test sessions, presses on either lever are recorded, but only the first sequence of presses on one lever is reinforced to avoid biasing subsequent responses.

    • The percentage of responses on the drug-appropriate lever is calculated for each dose.

  • Data Analysis:

    • A dose-response curve is generated by plotting the percentage of drug-appropriate lever responding against the dose of the test compound.

    • Full substitution is considered to have occurred if a dose of the test compound results in >80% responding on the drug-appropriate lever. Partial substitution is between 20% and 80%.

    • The ED50 value (the dose that produces 50% drug-appropriate responding) can be calculated. For TFMPP, an ED50 of 0.27 mg/kg has been reported in rats trained to discriminate 1.0 mg/kg TFMPP from vehicle.[4]

In Vitro Serotonin Release Assay

This protocol describes a method to measure TFMPP-induced serotonin release from isolated nerve terminals (synaptosomes).[3]

Materials:

  • Rat brain tissue (hippocampus or cortex).

  • Sucrose buffer.

  • Krebs-Ringer buffer.

  • TFMPP.

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Serotonin Release:

    • Pre-incubate the synaptosome suspension at 37°C for a short period.

    • Add different concentrations of TFMPP to the synaptosome suspension and incubate for a defined time (e.g., 5-15 minutes).

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the incubation medium.

  • Quantification:

    • Measure the concentration of serotonin in the incubation medium (representing the released serotonin) using HPLC.

  • Data Analysis:

    • Express the amount of serotonin released as a percentage of the total synaptosomal serotonin content.

    • Generate a dose-response curve for TFMPP-induced serotonin release to determine its potency (EC50).

Conclusion

TFMPP is a versatile pharmacological tool for the investigation of the serotonin system. Its ability to act on multiple 5-HT receptor subtypes and promote serotonin release allows for the study of complex serotonergic neurotransmission in both health and disease models. The protocols outlined above provide a foundation for utilizing TFMPP in various neuroscience research applications. Researchers should carefully consider the non-selective nature of this compound when interpreting results and may need to employ selective antagonists to dissect the contributions of individual receptor subtypes.

References

Application Notes and Protocols for High-Throughput Screening of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine is a synthetic compound belonging to the trifluoromethylphenylpiperazine (TFMPP) class of molecules. Compounds in this class are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[1] High-throughput screening (HTS) is a crucial methodology in drug discovery for rapidly assessing the biological activity of large numbers of compounds.[2][3] These application notes provide a comprehensive framework for the high-throughput screening of this compound to identify and characterize its pharmacological profile.

The proposed screening cascade employs a primary functional assay to identify initial activity, followed by a confirmatory orthogonal assay and a panel of selectivity counterscreens. This tiered approach is designed to efficiently identify lead compounds with high potency and selectivity for their intended molecular targets.

Hypothesized Molecular Targets and Signaling Pathways

Based on the pharmacology of structurally related TFMPP derivatives, the primary molecular targets for this compound are hypothesized to be G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1] These receptors mediate their effects through various intracellular signaling pathways. For the purpose of these protocols, we will focus on two common GPCR signaling cascades:

  • Gq-Coupled Receptor Signaling: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

  • Gi-Coupled Receptor Signaling: Activation of Gi-coupled receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

The following diagrams illustrate these key signaling pathways.

Gq_Signaling_Pathway Compound Compound GPCR Gq-Coupled Receptor Compound->GPCR Binds Gq Gq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds Ca_release Ca²⁺ Release ER->Ca_release Stimulates

References

Application Notes and Protocols for Studying the Receptor Binding Kinetics of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for characterizing the receptor binding kinetics of the novel compound, 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. This molecule belongs to the trifluoromethylphenylpiperazine (TFMPP) class of compounds, which are known to interact with various neurotransmitter receptors, primarily serotonin (5-HT) and dopamine receptors. The parent compound, TFMPP, exhibits a broad spectrum of activity, acting as an agonist at several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, and as a weak partial agonist or antagonist at the 5-HT2A receptor.[1][2] A closely related analog, 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), is a selective and high-affinity ligand for the 5-HT1A receptor subtype.[3][4][5]

Given the structural similarities, it is hypothesized that this compound will primarily target serotonin receptors, with a potential for interaction with dopamine D2-like receptors. These notes offer detailed protocols for determining the binding affinity (Kd and Ki) and kinetic parameters (k_on and k_off) of this compound at these primary targets using radioligand binding assays.

Predicted Receptor Targets and Signaling Pathways

Based on the pharmacology of related compounds, the primary receptor targets for this compound are predicted to be:

  • Serotonin 1A (5-HT1A) Receptor: A G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).[6][7][8] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.[6][9]

  • Serotonin 2A (5-HT2A) Receptor: A GPCR that couples to Gαq/11 proteins.[10] Ligand binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • Dopamine D2 Receptor: A GPCR belonging to the D2-like family, which also couples to Gαi/o proteins.[11] Similar to the 5-HT1A receptor, its activation inhibits adenylyl cyclase activity, leading to a decrease in cAMP production.

Signaling Pathway Diagrams

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_o Gαi/o 5HT1A_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel Gi_o->GIRK_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP K_ion_out K+ GIRK_Channel->K_ion_out Ligand 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Ligand->5HT1A_Receptor ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates K_ion_in K+ K_ion_in->GIRK_Channel Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2_Receptor Dopamine D2 Receptor Gi_o Gαi/o D2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Ligand 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Ligand->D2_Receptor ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Dopamine D2 Receptor Signaling Pathway.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined below.

Table 1: Equilibrium Binding Parameters

Receptor SubtypeRadioligand UsedKd (nM)Bmax (fmol/mg protein)Ki (nM) for Test Compound
5-HT1A[³H]8-OH-DPAT
5-HT2A[³H]Ketanserin
Dopamine D2[³H]Spiperone

Table 2: Kinetic Binding Parameters

Receptor SubtypeRadioligand Usedk_on (M⁻¹min⁻¹)k_off (min⁻¹)Kd (nM) (from k_off/k_on)
5-HT1A[³H]8-OH-DPAT
5-HT2A[³H]Ketanserin
Dopamine D2[³H]Spiperone

Experimental Protocols

The following are generalized yet detailed protocols for conducting radioligand binding assays to determine the kinetic and equilibrium binding parameters of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Select Assay Type Start Start Membrane_Prep 1. Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup 2. Assay Setup Membrane_Prep->Assay_Setup Saturation Saturation Binding Assay_Setup->Saturation Competition Competition Binding Assay_Setup->Competition Kinetics Kinetic (Association/ Dissociation) Assay_Setup->Kinetics Incubation 3. Incubation Filtration 4. Rapid Filtration Incubation->Filtration Scintillation 5. Scintillation Counting Filtration->Scintillation Data_Analysis 6. Data Analysis Scintillation->Data_Analysis End End Data_Analysis->End Saturation->Incubation Competition->Incubation Kinetics->Incubation

Caption: General workflow for receptor binding kinetics experiments.

Receptor Membrane Preparation

This protocol describes the preparation of crude membrane fractions from cells or tissues expressing the receptor of interest.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer or polytron on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Wash Buffer.

  • Repeat the centrifugation and resuspension step twice.

  • After the final wash, resuspend the pellet in an appropriate volume of Assay Buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane preparation in aliquots at -80°C until use.

Saturation Binding Assay (to determine Kd and Bmax)

This assay measures the total and non-specific binding of a radioligand at various concentrations to determine its affinity (Kd) and the receptor density (Bmax).[13]

Materials:

  • Prepared receptor membranes.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Unlabeled ligand for determining non-specific binding (e.g., serotonin for 5-HT receptors).

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.[14]

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • For non-specific binding, add a high concentration (at least 1000-fold the Kd of the radioligand) of an unlabeled competing ligand to another set of triplicate wells for each radioligand concentration.[14]

  • Add the receptor membrane preparation to all wells.

  • Initiate the binding reaction by adding the different concentrations of the radioligand to the respective wells.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary time-course experiments.

  • Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (y-axis) against the free radioligand concentration (x-axis).

    • Fit the data using non-linear regression for a one-site binding hyperbola to determine the Kd and Bmax values.

Competition Binding Assay (to determine Ki)

This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor, allowing for the determination of the test compound's inhibitory constant (Ki).

Materials:

  • Same as for the Saturation Binding Assay, plus the unlabeled test compound (this compound).

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, add the receptor membrane preparation to all wells.

  • Add the serial dilutions of the test compound to the respective wells.

  • Add a fixed concentration of the radioligand (typically at or below its Kd) to all wells.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled competitor).

  • Incubate, filter, and count the radioactivity as described in the saturation binding protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression for a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[15]

Kinetic Binding Assays (to determine k_on and k_off)

a) Association Kinetics (k_on): This experiment measures the rate at which the radioligand binds to the receptor over time.

Procedure:

  • Prepare replicate tubes containing the receptor membrane preparation and the test compound at a single concentration.

  • Initiate the reaction by adding a fixed concentration of the radioligand.

  • At various time points, terminate the reaction in a set of tubes by rapid filtration.

  • Wash and count the radioactivity as previously described.

  • Data Analysis:

    • Plot the specific binding against time.

    • Fit the data to a one-phase association equation to determine the observed rate constant (k_obs).

    • The association rate constant (k_on) can be calculated from the equation: k_obs = k_on * [L] + k_off , where [L] is the radioligand concentration and k_off is the dissociation rate constant (determined separately). To obtain a more accurate determination of k_on, this experiment should be performed at multiple radioligand concentrations.[16]

b) Dissociation Kinetics (k_off): This experiment measures the rate at which the radioligand dissociates from the receptor.

Procedure:

  • Incubate the receptor membrane preparation with the radioligand for a sufficient time to reach equilibrium.

  • Initiate dissociation by adding a saturating concentration of an unlabeled competing ligand to prevent re-binding of the radioligand.

  • At various time points, terminate the reaction in a set of tubes by rapid filtration.

  • Wash and count the remaining bound radioactivity.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of specific binding remaining versus time.

    • The dissociation rate constant (k_off) is the negative slope of the resulting line. Alternatively, fit the data to a one-phase exponential decay equation.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive starting point for researchers to elucidate the receptor binding profile of this compound. By systematically applying these methodologies, it is possible to determine the affinity and kinetics of this compound at key serotonin and dopamine receptors, thereby providing crucial insights into its pharmacological mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols: Standard Operating Procedure for the Synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed standard operating procedure (SOP) for the synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a piperazine derivative of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed is a robust two-step process involving the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine followed by a standard deprotection method. This protocol is designed to be a reliable guide for laboratory synthesis, ensuring reproducibility and high purity of the final compound.

Experimental Protocols

The recommended synthesis follows a two-step pathway:

  • Step 1: N-Alkylation (Gabriel Synthesis Variant): Reaction of 1-[3-(Trifluoromethyl)phenyl]piperazine with N-(2-bromoethyl)phthalimide to form the phthalimide-protected intermediate.

  • Step 2: Deprotection (Ing-Manske Procedure): Removal of the phthalimide protecting group using hydrazine hydrate to yield the final primary amine.

Materials and Reagents
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
1-[3-(Trifluoromethyl)phenyl]piperazine15532-75-9C₁₁H₁₃F₃N₂230.23[1]Starting Material
N-(2-Bromoethyl)phthalimide574-98-1C₁₀H₈BrNO₂254.08Alkylating Agent
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Solvent
Hydrazine monohydrate (N₂H₄·H₂O)7803-57-8H₆N₂O50.06Deprotecting Agent
Ethanol (EtOH)64-17-5C₂H₆O46.07Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction Solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃84.01Aqueous Wash
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent
This compound27144-85-0C₁₃H₁₈F₃N₃273.30[2]Final Product
Step 1: Synthesis of 2-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)isoindoline-1,3-dione
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-[3-(Trifluoromethyl)phenyl]piperazine (1.0 eq), N-(2-bromoethyl)phthalimide (1.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting piperazine).

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain a crude residue. d. Redissolve the residue in dichloromethane (DCM) and wash sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude phthalimide-protected intermediate. This intermediate can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, dissolve the crude intermediate from Step 1 in ethanol (approx. 15 mL per gram of intermediate).

  • Reagent Addition: Add hydrazine monohydrate (4.0-5.0 eq) to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 4-6 hours. A dense white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material spot has disappeared.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation. b. Filter off the phthalhydrazide precipitate and wash it with cold ethanol. c. Concentrate the filtrate under reduced pressure to remove the ethanol. d. Dissolve the resulting residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product. f. The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of DCM/Methanol (e.g., starting with 1% methanol and gradually increasing) to afford the pure this compound as a liquid or low-melting solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected results based on analogous chemical transformations. Actual results may vary based on laboratory conditions and reagent purity.

ParameterStep 1: N-AlkylationStep 2: Deprotection
Reactant Ratio Piperazine:Alkylating Agent:Base (1 : 1.05 : 2)Intermediate:Hydrazine (1 : 4-5)
Temperature ~ 82°C (Reflux)~ 78°C (Reflux)
Reaction Time 12 - 18 hours4 - 6 hours
Typical Yield 85 - 95% (Crude)70 - 85% (After purification)
Purity (Typical) >90% (Crude, for use in next step)>98% (After purification, by HPLC/NMR)[3]
Appearance of Product Off-white to yellow solidColorless to pale yellow oil or solid[3]

Process Workflow Diagram

SynthesisWorkflow SM1 1-[3-(Trifluoromethyl)phenyl]piperazine Intermediate Phthalimide-Protected Intermediate SM1->Intermediate Step 1: N-Alkylation SM2 N-(2-Bromoethyl)phthalimide SM2->Intermediate Base K2CO3, CH3CN Base->Intermediate Product 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Intermediate->Product Step 2: Deprotection Deprotect Hydrazine Hydrate, EtOH Deprotect->Product

Caption: Synthetic workflow for the two-step synthesis of the target amine.

References

Application Note: Quantitative Determination of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix.

Introduction

This compound is a compound of interest in pharmaceutical research. Accurate and reliable quantitative methods are essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for bioanalytical assays.[1] This document provides a detailed protocol for the determination of this compound in human plasma, which can be adapted for various research and development applications.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute injection Inject Sample (5 µL) dilute->injection lc UPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: Experimental workflow for the LC-MS/MS analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound like mCPP-d8.[2]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Sample Preparation

The sample preparation is performed using protein precipitation, a common and effective technique for cleaning up biological samples.[3][4]

  • Allow all samples and standards to thaw to room temperature.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex briefly and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 274.1 m/z -> Q3: [Precursor-Fragment m/z] (Quantifier), Q3: [Precursor-Fragment m/z] (Qualifier)

    • Internal Standard (mCPP-d8): Q1: 205.1 m/z -> Q3: 162.2 m/z[2]

Note: The specific MRM transitions for the analyte must be optimized by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method, based on common validation parameters for similar bioanalytical assays.[3][5]

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is straightforward, employing a simple protein precipitation step and a rapid chromatographic run, making it suitable for high-throughput analysis in a drug development setting. The method should be fully validated according to regulatory guidelines before its application in preclinical or clinical studies.

References

Application Notes and Protocols for 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific studies on the use of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in animal models of disease. While the compound, also known by its CAS Number 27144-85-0, is commercially available for research purposes, its in vivo applications, efficacy, and mechanism of action in disease models are not documented in the retrieved search results.[1][2][3]

The broader family of piperazine-containing compounds has been investigated for a wide range of therapeutic applications. These derivatives have shown potential in various disease models, including neurodegenerative disorders, parasitic infections, and cancer.[4][5][6][7] However, the specific biological effects and experimental data for this compound are not available in the public domain.

Due to the absence of specific data for the requested compound, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as per the core requirements of the prompt. The creation of such detailed documentation necessitates access to primary research findings that describe the compound's use in vivo.

For researchers, scientists, and drug development professionals interested in the potential applications of this molecule, the following general workflow would be a logical starting point for investigation.

General Experimental Workflow for a Novel Piperazine Compound

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Further investigation into the therapeutic potential of this compound would require initiating primary research to establish its pharmacological profile.

References

Application Notes and Protocols for Radiolabeling of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the radiolabeling of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a compound of interest in neuroscience research due to its structural similarity to molecules targeting serotonergic and dopaminergic systems. The trifluoromethylphenylpiperazine moiety is a common pharmacophore in centrally acting agents. Radiolabeled versions of this compound are invaluable tools for in vitro and in vivo studies, including positron emission tomography (PET) imaging, to investigate its pharmacokinetic profile, target engagement, and potential as a diagnostic or therapeutic agent. This protocol outlines a method for labeling with Carbon-11, a positron-emitting radionuclide with a short half-life (t½ = 20.4 min), making it ideal for PET studies.[1][2][3]

Overview of Radiolabeling Strategy

The proposed method for the synthesis of [¹¹C]this compound involves a direct N-alkylation of a suitable precursor, 1-[3-(trifluoromethyl)phenyl]piperazine, with [¹¹C]2-bromoethylamine. Carbon-11 is produced as [¹¹C]CO₂ or [¹¹C]CH₄ in a cyclotron and subsequently converted into a reactive methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate for further synthetic transformations.[1][4] For this protocol, we will utilize [¹¹C]ethylene glycol bis-triflate, which can be synthesized from [¹¹C]ethylene.

Experimental Protocols

Materials and Methods

Precursor Synthesis: 1-[3-(Trifluoromethyl)phenyl]piperazine

The precursor, 1-[3-(trifluoromethyl)phenyl]piperazine, is commercially available or can be synthesized via standard organic chemistry methods.

Radiolabeling with Carbon-11

Production of [¹¹C]CO₂: Carbon-11 is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target of nitrogen gas (with trace O₂) with protons in a cyclotron.[1][4]

Synthesis of [¹¹C]2-Bromoethylamine: A two-step synthesis starting from [¹¹C]CO₂ is employed.

  • [¹¹C]CO₂ to [¹¹C]Ethylene: [¹¹C]CO₂ is first converted to [¹¹C]ethylene. This can be achieved through various methods, including the reduction of [¹¹C]CO₂ to [¹¹C]methanol followed by dehydration, or via reactions involving organometallic reagents.

  • [¹¹C]Ethylene to [¹¹C]2-Bromoethylamine: [¹¹C]Ethylene is then converted to [¹¹C]2-bromoethylamine. This can be accomplished by reaction with HBr in the presence of a radical initiator or via a multi-step sequence involving the formation of [¹¹C]ethylene oxide followed by ring-opening with HBr and subsequent conversion of the resulting bromoethanol to the bromoethylamine.

N-Alkylation Reaction: The radiolabeling is achieved by the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with [¹¹C]2-bromoethylamine.

  • Reaction Vessel: A sealed, shielded vial (e.g., a V-vial) is used.

  • Reagents:

    • 1-[3-(trifluoromethyl)phenyl]piperazine (precursor) (1-2 mg) dissolved in a suitable solvent (e.g., anhydrous DMF or acetonitrile).

    • [¹¹C]2-bromoethylamine (produced in the previous step).

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HBr generated during the reaction.

  • Procedure:

    • The solution of the precursor and base is prepared in the reaction vial.

    • The gaseous [¹¹C]2-bromoethylamine is trapped in the cold reaction vial.

    • The vial is sealed and heated at 80-100 °C for 5-10 minutes in a shielded hot cell. Microwave heating can also be employed to accelerate the reaction.[5]

    • After the reaction, the mixture is cooled, and the solvent is evaporated under a stream of nitrogen.

Purification: Purification of the crude reaction mixture is performed using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column (e.g., 10 µm, 250 x 10 mm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is typically used.

  • Detection: A UV detector (at a wavelength suitable for the compound, e.g., 254 nm) and a radioactivity detector are used in series.

  • Fraction Collection: The fraction corresponding to the radiolabeled product is collected.

Formulation: The collected HPLC fraction is reformulated for in vivo studies.

  • The organic solvent is removed by rotary evaporation.

  • The residue is redissolved in a sterile, pyrogen-free physiological saline solution, typically containing a small amount of ethanol (e.g., <10%) to ensure solubility.

  • The final product is passed through a sterile filter (0.22 µm) into a sterile vial.

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC using a reverse-phase C18 column with a suitable mobile phase. The radiochemical purity should be >95%.

  • Specific Activity: Calculated by measuring the radioactivity of a known amount of the product and dividing by the molar amount of the compound. High specific activity is crucial for in vivo receptor studies.

  • Residual Solvents: Assessed by gas chromatography to ensure levels are below acceptable limits.

  • pH and Sterility: The pH of the final formulation should be within a physiologically acceptable range (typically 6.5-7.5). Sterility and pyrogenicity testing should be performed according to standard pharmaceutical guidelines.

Data Presentation

ParameterExpected Value
Radiochemical Yield (decay-corrected) 15-30%
Radiochemical Purity > 95%
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)
Total Synthesis Time 40-60 minutes

Visualization of Experimental Workflow

G cluster_0 [¹¹C] Production & Synthon Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 Production Ethylene [¹¹C]Ethylene CO2->Ethylene Conversion Bromoethylamine [¹¹C]2-Bromoethylamine Ethylene->Bromoethylamine Bromination Reaction N-Alkylation Reaction (80-100°C, 5-10 min) Bromoethylamine->Reaction Precursor 1-[3-(CF₃)phenyl]piperazine (Precursor) Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification Formulation Formulation HPLC->Formulation QC Analytical HPLC Specific Activity Residual Solvents Formulation->QC FinalProduct [¹¹C]2-{4-[3-(CF₃)phenyl]piperazin-1-yl}ethanamine (Final Product) QC->FinalProduct

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Potential Signaling Pathway Involvement

Compounds with a trifluoromethylphenylpiperazine scaffold are known to interact with various neurotransmitter systems, particularly the serotonin (5-HT) and dopamine (DA) systems.[6] Specifically, many are antagonists or agonists at 5-HT₁ₐ, 5-HT₂ₐ, and dopamine D₂/D₃ receptors. The ethanamine side chain can further influence receptor affinity and functional activity. The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) that this class of compounds might modulate, such as the 5-HT₁ₐ receptor, which is coupled to Gi/o proteins.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand [¹¹C]Radioligand or Endogenous Ligand (e.g., Serotonin) Receptor GPCR (e.g., 5-HT₁ₐ Receptor) Ligand->Receptor Binding G_protein Gαi/o, Gβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation

Caption: Generalized GPCR signaling pathway potentially modulated by the radiolabeled compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine synthesis. This compound is a key intermediate in the production of various active pharmaceutical ingredients, including Flibanserin.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted synthetic strategy is a two-step process. It begins with the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 2-chloroacetonitrile to form the nitrile intermediate, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetonitrile. This is followed by the reduction of the nitrile group to a primary amine, yielding the final product. This route is favored for its use of readily available starting materials and generally good yields.

Q2: What are the critical parameters to control during the N-alkylation step?

A2: The N-alkylation step is crucial for the overall yield. Key parameters to control include the choice of base, solvent, and reaction temperature. Anhydrous conditions are highly recommended to prevent side reactions. A strong inorganic base like potassium carbonate or cesium carbonate is often used to neutralize the HCl formed during the reaction. Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are effective in dissolving the reactants.

Q3: Which reducing agent is most effective for the conversion of the nitrile intermediate to the primary amine?

A3: Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like THF is a powerful and common choice, typically providing high yields.[1] Catalytic hydrogenation using Raney Nickel with a hydrogen source is another effective method, which can be advantageous for large-scale synthesis as it avoids complex work-ups associated with metal hydrides.[1][2] Borane complexes, such as Borane-tetrahydrofuran (BH3-THF), also offer a viable alternative.[2] The selection of the reducing agent often depends on the available equipment, scale of the reaction, and safety considerations.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material (piperazine derivative remains) Insufficient base strength or amount.Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used to effectively neutralize the acid byproduct.[3]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature to 60-80 °C and monitor the reaction by TLC.[3]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF to ensure all reactants are fully dissolved.[3]
Formation of significant side products Presence of moisture.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Formation of di-alkylated byproduct.Add the 2-chloroacetonitrile slowly to the reaction mixture containing an excess of the piperazine derivative. This minimizes the chance of a second alkylation on the newly formed product.[3]
Problem 2: Low Yield or Incomplete Reaction in Nitrile Reduction Step
Symptom Possible Cause Suggested Solution
Reaction stalls or is incomplete (nitrile intermediate remains) Inactive reducing agent.If using LiAlH₄, ensure it is fresh and has not been deactivated by moisture. For catalytic hydrogenation, ensure the catalyst (e.g., Raney Ni) is active.
Insufficient amount of reducing agent.Use a sufficient excess of the reducing agent. For LiAlH₄, 2-3 equivalents are typically required.
Formation of secondary or tertiary amine byproducts.This is more common with catalytic hydrogenation. Adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts.[2]
Complex mixture of products observed Over-reduction or side reactions with the aromatic ring.This can occur with very harsh reducing conditions. Ensure the reaction temperature is controlled. If using LiAlH₄, perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and their impact on the yield for the two key steps in the synthesis.

Table 1: N-Alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 2-chloroacetonitrile

Base Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
K₂CO₃Acetonitrile8012-1685-90A standard and cost-effective choice.
Cs₂CO₃DMF608-1290-95Often provides higher yields and faster reaction times but is more expensive.
NaHTHF6510-1480-88Requires strict anhydrous conditions.
Et₃NDichloromethane402470-80Milder conditions, may result in longer reaction times and lower yields.

Table 2: Reduction of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetonitrile

Reducing Agent Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
LiAlH₄Anhydrous THF0 to RT4-690-97Highly efficient but requires careful handling and an aqueous work-up.[1]
H₂ (50 psi) / Raney NiMethanol / NH₃2512-1885-92Good for larger scale; the addition of ammonia minimizes side products.[2]
BH₃-THFTHF658-1088-94A good alternative to LiAlH₄ with a simpler work-up.[2]
NaBH₄ / CoCl₂Methanol256-880-88A milder alternative, but may require optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetonitrile (N-Alkylation)
  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-[3-(trifluoromethyl)phenyl]piperazine (10.0 g, 43.4 mmol) and anhydrous potassium carbonate (9.0 g, 65.1 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring, add 2-chloroacetonitrile (3.6 g, 47.7 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol to yield the pure nitrile intermediate as a solid.

Protocol 2: Synthesis of this compound (Nitrile Reduction with LiAlH₄)
  • Preparation: To a dry 500 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add lithium aluminum hydride (2.5 g, 65.9 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetonitrile (10.0 g, 37.1 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly and sequentially adding 2.5 mL of water, 2.5 mL of 15% aqueous sodium hydroxide, and 7.5 mL of water while cooling the flask in an ice bath.

  • Work-up: Stir the resulting white suspension for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction Starting Material 1-[3-(Trifluoromethyl)phenyl]piperazine Intermediate 2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)acetonitrile Starting Material->Intermediate Alkylation Reagent1 2-Chloroacetonitrile (K2CO3, Acetonitrile) Reagent1->Intermediate Intermediate_ref Nitrile Intermediate Final_Product This compound Intermediate_ref->Final_Product Reduction Reagent2 LiAlH4 (Anhydrous THF) Reagent2->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Step Which step has low yield? Start->Step Alkylation N-Alkylation Step->Alkylation Step 1 Reduction Nitrile Reduction Step->Reduction Step 2 Alkylation_Problem Incomplete reaction or side products? Alkylation->Alkylation_Problem Reduction_Problem Incomplete reaction or side products? Reduction->Reduction_Problem Alkylation_Sol1 Check base strength/amount Increase temperature Use anhydrous conditions Alkylation_Problem->Alkylation_Sol1 Incomplete Alkylation_Sol2 Slow addition of alkylating agent Use excess piperazine Alkylation_Problem->Alkylation_Sol2 Side Products Reduction_Sol1 Check reducing agent activity/amount Control temperature Reduction_Problem->Reduction_Sol1 Incomplete Reduction_Sol2 Add NH3 for catalytic hydrogenation Choose alternative reducing agent Reduction_Problem->Reduction_Sol2 Side Products

Caption: Troubleshooting workflow for the synthesis.

Parameter_Yield_Relationship Yield Yield & Purity Base Base Strength (e.g., Cs2CO3 > K2CO3) Base->Yield Increases Solvent Solvent Polarity (e.g., DMF) Solvent->Yield Improves Temperature Reaction Temperature Temperature->Yield Optimizes rate Reagent_Purity Reagent Purity & Anhydrous Conditions Reagent_Purity->Yield Crucial for Reducing_Agent Reducing Agent Choice (e.g., LiAlH4) Reducing_Agent->Yield Impacts

References

Technical Support Center: Prevention of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

Issue: Rapid Loss of Compound Potency or Purity in Aqueous Solutions

If you observe a significant decrease in the concentration or purity of your this compound solution over a short period, consider the following potential causes and solutions.

Potential CauseRecommended Action
Hydrolysis The ethanamine side chain and the piperazine ring can be susceptible to hydrolysis, especially at non-neutral pH. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1]
Solution: Maintain the pH of the solution within a stable range, typically near neutral (pH 6-8), unless experimental conditions dictate otherwise. Use appropriate buffer systems to control the pH.
Oxidation The piperazine nitrogen atoms can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products. This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
Solution: Degas your solvent and solution by sparging with an inert gas (e.g., nitrogen or argon). Work under an inert atmosphere whenever possible. Consider the addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid at low concentrations (e.g., 0.01-0.1%).
Photodegradation Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.
Solution: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.
Issue: Inconsistent Results in Biological Assays

Variability in experimental outcomes can often be traced back to the instability of the compound in the assay medium.

Potential CauseRecommended Action
Degradation in Cell Culture Media Complex biological media containing various components can contribute to compound degradation over the course of an experiment.
Solution: Prepare fresh solutions of the compound immediately before each experiment. If stock solutions must be stored, keep them at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.
Interaction with Media Components Components in the media, such as metal ions, could catalyze degradation.
Solution: If feasible for your experimental design, consider using a simpler, defined buffer system for short-term experiments to assess if media complexity is the issue.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on studies of similar arylpiperazine compounds, the primary degradation pathways are likely to be:

  • Oxidative N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the ethylamine group.

  • Hydroxylation: Addition of a hydroxyl group to the trifluoromethylphenyl aromatic ring.

  • Piperazine Ring Opening: Cleavage of the piperazine ring structure itself.

A study on the metabolism of the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats identified degradation products resulting from hydroxylation of the aromatic ring and degradation of the piperazine moiety.[2]

Q2: What is the optimal pH for storing solutions of this compound?

Q3: Are there any recommended antioxidants and what concentrations should I use?

Commonly used antioxidants in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. Typical concentrations range from 0.01% to 0.1%. The choice and concentration of antioxidant should be optimized for your specific application to ensure compatibility and efficacy without interfering with your experimental results. Antioxidants can chelate metal ions and scavenge free radicals, which can initiate oxidative degradation.

Q4: How should I prepare and store stock solutions?

For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. Store these stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles. When preparing aqueous working solutions, use freshly prepared stock solution and use the aqueous solution as quickly as possible.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers for pH adjustment

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store the solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a specified period. Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress.

  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes may be a good starting point. The gradient should be optimized to achieve adequate separation of all peaks.

Method Parameters (starting conditions):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

Visualizations

Logical Workflow for Investigating Compound Degradation

Degradation_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_confirmation Confirmation Problem Inconsistent Results or Loss of Potency Hypothesis Hypothesize Degradation (Hydrolysis, Oxidation, Photolysis) Problem->Hypothesis Forced_Degradation Perform Forced Degradation Study Hypothesis->Forced_Degradation HPLC_Analysis Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Analysis Optimize_pH Optimize pH and Use Buffers HPLC_Analysis->Optimize_pH Add_Antioxidants Add Antioxidants HPLC_Analysis->Add_Antioxidants Protect_Light Protect from Light HPLC_Analysis->Protect_Light Storage Optimize Storage Conditions (Temp, Aliquots) HPLC_Analysis->Storage Re_evaluate Re-evaluate in Assay Optimize_pH->Re_evaluate Add_Antioxidants->Re_evaluate Protect_Light->Re_evaluate Storage->Re_evaluate Stable_Results Achieve Stable and Reproducible Results Re_evaluate->Stable_Results Degradation_Pathways cluster_degradation Degradation Products Parent 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Hydroxylated Hydroxylated Aromatic Ring Derivative Parent->Hydroxylated Hydroxylation N_Dealkylated 1-(3-(Trifluoromethyl)phenyl)piperazine Parent->N_Dealkylated N-Dealkylation Ring_Opened Piperazine Ring-Opened Products Parent->Ring_Opened Ring Opening

References

Technical Support Center: Optimizing In Vivo Dosing of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for specific in vivo dosages of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. The following guidance is based on general principles of pharmacology and data from structurally related piperazine compounds. Researchers must conduct preliminary dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

While specific studies on this compound are limited, its structural similarity to 1-(3-trifluoromethylphenyl)piperazine (TFMPP) suggests it may act as a serotonergic agonist.[1] TFMPP is known to interact with serotonin receptors.[1] The piperazine moiety is a common feature in many compounds targeting various receptors and enzymes.[2][3] The trifluoromethyl group can enhance lipophilicity, potentially affecting its pharmacokinetic properties and ability to cross the blood-brain barrier.[2][4]

Q2: How should I determine the starting dose for my in vivo experiment?

Determining the initial dose requires a careful approach in the absence of established data. A recommended strategy involves:

  • Literature Review: Search for in vivo studies on compounds with high structural similarity.

  • In Vitro to In Vivo Extrapolation: If you have in vitro data (e.g., EC50 or IC50 values), these can provide a starting point, but this conversion should be approached with caution due to factors like bioavailability and metabolism.[5]

  • Dose-Ranging Pilot Study: This is the most critical step. Start with a very low, non-pharmacologically active dose and escalate it in different cohorts of animals to establish a dose-response relationship and identify the maximum tolerated dose (MTD).[5]

Q3: What are the potential metabolic pathways for this compound?

The metabolism of the related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), involves cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP3A4.[6][7] Metabolism of TFMPP has been shown to occur through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8] Phase II metabolism can include glucuronidation and sulfation.[8] It is plausible that this compound undergoes similar metabolic transformations.

Q4: Which administration route should I choose?

The choice of administration route significantly impacts the compound's absorption, distribution, metabolism, and excretion (ADME).[5]

  • Intravenous (IV): Provides immediate and 100% bioavailability, but can be technically challenging.

  • Intraperitoneal (IP): Often used in rodents for systemic administration, with rapid absorption.

  • Oral (PO): Convenient, but bioavailability can be variable due to first-pass metabolism.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

  • Intranasal (IN): May offer a direct route to the brain, bypassing the blood-brain barrier for certain compounds.[9]

The optimal route will depend on the experimental goals, the desired onset and duration of action, and the physicochemical properties of the compound.[5]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
High mortality or severe adverse effects at expected therapeutic doses. - Incorrect dose calculation.- High toxicity of the compound.- Improper administration technique.- Double-check all dose calculations.- Conduct a thorough dose-escalation study to find the Maximum Tolerated Dose (MTD).- Ensure proper training on administration techniques (e.g., oral gavage, IP injection).[5]
Lack of efficacy or inconsistent results. - Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound.- Inappropriate vehicle for solubilizing the compound.- Compound degradation.- Consider a different administration route with higher bioavailability (e.g., IP instead of PO).- Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing frequency.- Test different biocompatible vehicles (e.g., saline, PBS, DMSO/Cremophor mixtures) for optimal solubility and stability.- Verify the stability of your compound in the chosen vehicle and storage conditions.
Precipitation of the compound upon injection. - Poor solubility of the compound in the chosen vehicle.- Change in pH or temperature upon injection.- Test the solubility of the compound in various vehicles at the desired concentration.- Consider using co-solvents or formulating the compound as a suspension or emulsion.[10]- Warm the formulation to body temperature before injection (if stability permits).
Unexpected behavioral changes in animals (e.g., sedation, hyperactivity). - Off-target effects of the compound.- The compound may be acting as a serotonergic agonist, which can influence behavior.[1]- Carefully observe and document all behavioral changes.- Consider including a comprehensive behavioral assessment in your study design.- If the behavior interferes with the primary endpoint, a different compound or a lower dose may be necessary.

Quantitative Data Summary

Table 1: Example Dose-Ranging Study Design

Cohort Number of Animals Dose (mg/kg) Administration Route Observation Period Key Parameters to Measure
13-5Vehicle Controle.g., IP24-48 hoursBody weight, clinical signs of toxicity, behavior
23-51e.g., IP24-48 hoursBody weight, clinical signs of toxicity, behavior
33-55e.g., IP24-48 hoursBody weight, clinical signs of toxicity, behavior
43-510e.g., IP24-48 hoursBody weight, clinical signs of toxicity, behavior
53-525e.g., IP24-48 hoursBody weight, clinical signs of toxicity, behavior
63-550e.g., IP24-48 hoursBody weight, clinical signs of toxicity, behavior

Table 2: Example Pharmacokinetic Study Parameters

Parameter Description Unit Example Value (for a similar compound)
Cmax Maximum plasma concentrationng/mLTo be determined
Tmax Time to reach CmaxhoursTo be determined
t1/2 Elimination half-lifehoursTo be determined
AUC Area under the plasma concentration-time curveng*h/mLTo be determined
Bioavailability (%) Fraction of administered dose reaching systemic circulation%To be determined
Clearance (CL) Volume of plasma cleared of the drug per unit timemL/min/kgTo be determined
Volume of Distribution (Vd) Apparent volume into which the drug distributesL/kgTo be determined

Experimental Protocols

Protocol 1: Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse may exhibit a swallowing reflex. Allow the needle to slide down the esophagus with minimal pressure. If you feel resistance or the animal struggles, withdraw the needle and allow the animal to rest before trying again.

  • Compound Administration: Once the needle is in the stomach, slowly inject the solution.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Post-Procedure Monitoring: Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Restrain the mouse to expose the abdomen. Tilting the head downwards can help displace the abdominal organs.

  • Site Identification: Identify the injection site in the lower right quadrant of the abdomen.

  • Needle Insertion: Insert a 25-27 gauge needle at a 15-30 degree angle through the skin and abdominal wall.

  • Aspiration: Gently pull back the plunger to check for the aspiration of body fluids. If any fluid (e.g., blood, urine, intestinal contents) is present, discard the syringe and start over with a fresh dose and a new injection site.

  • Compound Injection: If no fluid is aspirated, inject the solution.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Monitor the animal for any signs of discomfort.

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization lit_review Literature Review of Similar Compounds dose_range Dose-Ranging Study (MTD Determination) lit_review->dose_range Inform Starting Dose pk_study Pharmacokinetic (PK) Study (t1/2, Cmax, Bioavailability) dose_range->pk_study Select Doses pd_study Pharmacodynamic (PD) Study (Efficacy Model) pk_study->pd_study Inform Dosing Regimen efficacy Definitive Efficacy Studies pd_study->efficacy Establish Dose-Response

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_pathway Hypothesized Serotonergic Signaling compound 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2C) compound->receptor Agonist Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Modulation (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothesized serotonergic signaling pathway.

References

Technical Support Center: Overcoming Off-Target Effects of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.

Important Note on Available Data: As of this document's last update, a comprehensive public binding affinity and functional activity profile for this compound is not available. The data and guidance provided herein are based on structurally related compounds: 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) , the parent compound, and 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP) , a derivative with a similar ethylamine linker. It is crucial to experimentally determine the specific activity and selectivity of the compound of interest in your systems.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary targets and known off-target effects of compounds in this chemical class?

A1: The parent compound, TFMPP, is known to be a non-selective serotonin receptor agonist.[1][2] It primarily targets multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, and can also act as a weak partial agonist or antagonist at 5-HT2A receptors.[1][3] TFMPP also binds to the serotonin transporter (SERT).[1] Off-target effects can manifest as a complex pharmacological profile, including stimulant-like and psychedelic responses.[2][4]

The addition of an ethylaniline group, as in the case of PAPP, has been shown to significantly increase selectivity for the 5-HT1A receptor subtype.[3] Therefore, it is plausible that this compound may also exhibit a distinct selectivity profile compared to TFMPP, which requires experimental verification.

Q2: My experimental results are inconsistent with the expected on-target activity. How can I determine if off-target effects are the cause?

A2: Inconsistent results are a common indicator of off-target activity. To troubleshoot this, a systematic approach is recommended:

  • Confirm Compound Identity and Purity: Ensure the compound's identity, purity, and concentration with analytical methods like LC-MS and NMR.

  • Perform a Broad-Spectrum Screen: Use a commercially available receptor screening panel to test your compound against a wide range of GPCRs, ion channels, and kinases. This will provide a comprehensive view of its off-target interactions.

  • Use Selective Antagonists: In your functional assays, co-administer your compound with selective antagonists for suspected off-target receptors. If the unexpected effect is blocked, it points towards an interaction with that specific off-target.

  • Utilize a Null Cell Line: As a negative control, use a cell line that does not express your primary target receptor. Any observed activity in this cell line can be attributed to off-target effects.

Q3: How can I design my experiments to minimize the influence of known off-target activities?

A3: To enhance the specificity of your experiments:

  • Dose-Response Curves: Use the lowest effective concentration of your compound to minimize the engagement of lower-affinity off-targets.

  • Selective Ligands: Employ highly selective agonists and antagonists for your target of interest as positive and negative controls.

  • Orthogonal Assays: Confirm your findings using multiple, distinct assay formats that measure different aspects of receptor function (e.g., binding affinity, G-protein activation, second messenger production, and downstream signaling).

  • Target Knockdown/Knockout Models: If available, use cell lines or animal models where the suspected off-target receptor has been knocked down or knocked out to confirm that the observed effect is independent of that receptor.

Data Presentation: Comparative Binding Affinities of Related Compounds

The following table summarizes the binding affinities (Ki in nM) of TFMPP and PAPP at various receptors. This data should be used as a reference to guide your investigation into the off-target profile of this compound. Lower Ki values indicate higher binding affinity.

ReceptorTFMPP (Ki in nM)PAPP (Ki in nM)Primary G-Protein Coupling
5-HT1A 288 - 1,950[1]High Affinity, Selective Ligand[3]Gi/o
5-HT1B 30 - 132[1]-Gi/o
5-HT1D 282[1]Antagonist Activity[5]Gi/o
5-HT2A 160 - 269[1]-Gq/11
5-HT2C 62[1]-Gq/11
SERT EC50 = 121[1]--

Data for PAPP is described qualitatively in the cited literature as a "selective and high-affinity ligand for the 5-HT1A receptor subtype."[3]

Visualizations

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Compound Compound Receptor 5-HT1A Receptor (Gi/o-coupled) Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified 5-HT1A receptor signaling pathway.

Experimental_Workflow start Start: Hypothesis of On-Target Activity binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (cAMP/Ca2+) (Determine EC50/IC50) start->functional_assay compare Compare Binding Affinity (Ki) vs Functional Potency (EC50) binding_assay->compare functional_assay->compare on_target On-Target Activity Confirmed compare->on_target Ki ≈ EC50 off_target_screen Broad Receptor Panel Screen compare->off_target_screen Ki << EC50 or Unexpected Activity end End: Characterized Profile on_target->end analyze_hits Analyze Off-Target Hits off_target_screen->analyze_hits selective_antagonists Use Selective Antagonists in Functional Assays analyze_hits->selective_antagonists confirm_mechanism Confirm Off-Target Mechanism selective_antagonists->confirm_mechanism confirm_mechanism->end

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Tree start Unexpected Experimental Result q1 Is compound purity & concentration confirmed? start->q1 s1 Perform LC-MS/NMR and re-quantify stock. q1->s1 No q2 Does the effect persist in a null cell line (no target)? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Likely Off-Target Effect. Proceed to screening. q2->s2 Yes q3 Is the effect blocked by a selective antagonist for the primary target? q2->q3 No a2_yes Yes a2_no No s3 Possible issue with assay conditions or reagents. q3->s3 Yes s4 Suggests off-target or complex downstream signaling. q3->s4 No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for unexpected results.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + serial dilutions of the test compound).

  • Reagent Addition: Add 150 µL of the membrane preparation, 50 µL of the test compound dilution (or control), and 50 µL of the radioligand to the appropriate wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gi/o- or Gs-coupled receptors)

Objective: To measure the effect of the test compound on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by Gi/o- (inhibition) and Gs- (stimulation) coupled receptors.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing 5-HT1A).

  • Test compound.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • A selective agonist for the receptor as a positive control.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls.

  • Assay (Gi/o-coupled receptor example): a. Aspirate the culture medium and replace it with stimulation buffer. b. Add the test compound dilutions to the wells and incubate for a short period. c. Add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Normalize the data to the forskolin-only (100% activity) and basal (0% activity) controls. Plot the percent inhibition of cAMP production against the log concentration of the test compound. Fit the curve using a four-parameter logistic equation to determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists inhibiting forskolin-stimulated cAMP).

Calcium Flux Functional Assay (for Gq/11-coupled receptors)

Objective: To measure the mobilization of intracellular calcium, a second messenger stimulated by Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

  • Cells expressing the receptor of interest.

  • Test compound.

  • A selective agonist for the receptor as a positive control.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and controls at a higher concentration (e.g., 5x the final desired concentration).

  • Measurement: Place both the cell plate and the compound plate into the fluorescence reader. Set the instrument to record fluorescence intensity over time.

  • Injection and Reading: The instrument will inject the compound from the compound plate into the cell plate while simultaneously reading the fluorescence. A Gq/11 agonist will trigger a rapid increase in fluorescence as intracellular calcium is released.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of the test compound and fit the curve to determine the EC50 value.

References

Technical Support Center: Purification of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues faced during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, for a typical synthesis involving the reaction of 1-bromo-3-(trifluoromethyl)benzene with 1-(2-aminoethyl)piperazine (or a protected version), common impurities include:

  • Unreacted Starting Materials: 1-bromo-3-(trifluoromethyl)benzene and 1-(2-aminoethyl)piperazine.

  • Bis-arylated Piperazine: 1,4-bis[3-(trifluoromethyl)phenyl]piperazine, formed if the piperazine reacts at both nitrogen atoms.

  • Homocoupling Products: Byproducts from the coupling reaction, such as biphenyl derivatives.

  • Solvent and Reagent Residues: Residual solvents, bases, or catalysts used in the synthesis.

Q2: My compound appears to be an oil or a low-melting solid and is difficult to handle. What can I do?

A2: Due to the presence of the flexible ethylamine side chain and the piperazine ring, the free base of this compound may be an oil or a low-melting solid, which can complicate purification and handling. A common and effective strategy is to convert the free base into a salt.[1] Salts are typically crystalline solids with higher melting points, making them easier to handle, purify by recrystallization, and weigh accurately. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and citric acid.

Q3: I am observing poor separation of my target compound from impurities during column chromatography. What are some potential solutions?

A3: Poor separation on a silica gel column is a frequent challenge with basic compounds like piperazine derivatives due to their strong interaction with the acidic silica. Here are some troubleshooting steps:

  • Adjusting the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This can help to reduce tailing and improve the peak shape of your basic compound.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which may offer different selectivity.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve compounds with different polarities more effectively.

Q4: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?

A4: Residual palladium can be challenging to remove. Here are a few strategies:

  • Silica Gel Chromatography: Often, a standard silica gel column is sufficient to remove the majority of the palladium catalyst.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.

  • Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with functional groups that chelate palladium can be very effective for removing trace amounts of the catalyst.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Column Chromatography The compound is highly polar and is strongly retained on the silica gel.- Use a more polar eluent or a gradient elution. - Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase to reduce strong interactions with the silica. - Consider using a less acidic stationary phase like neutral alumina.
Co-elution of Impurities Impurities have a similar polarity to the desired product.- Optimize the solvent system for your column chromatography. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[2][3] - If co-elution persists, consider a multi-step purification approach, such as an initial acid-base extraction to remove neutral impurities, followed by chromatography. - Preparative HPLC may be necessary for very challenging separations.
Product Degradation During Purification The compound may be sensitive to the acidic nature of silica gel.- Minimize the time the compound is on the silica gel by using flash chromatography. - Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. - Use an alternative, less acidic stationary phase like neutral alumina.
Difficulty in Achieving High Purity by Recrystallization The presence of impurities that co-crystallize with the product.- Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. - Screen a variety of solvents and solvent mixtures to find the optimal conditions for recrystallization. - Consider converting the free base to a different salt, which may have different crystallization properties.
Hygroscopic Nature of the Purified Product Piperazine derivatives are known to be hygroscopic, readily absorbing moisture from the air.- Handle the purified compound in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). - Store the final product in a desiccator over a suitable drying agent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of the title compound using flash column chromatography.

1. Preparation:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the silica gel slurry.
  • Equilibrate the column by running the initial mobile phase through it. A common starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) with the addition of 0.5% triethylamine.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol describes the purification of the title compound by converting it to its hydrochloride salt and then recrystallizing it.

1. Salt Formation:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol or ethanol).
  • Slowly add a solution of hydrochloric acid in the same solvent (or a miscible one) dropwise while stirring. The hydrochloride salt should precipitate out of the solution.
  • Filter the precipitated salt and wash it with a small amount of cold solvent.

2. Recrystallization:

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water or isopropanol/ether).
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature to induce crystallization.
  • Further cool the solution in an ice bath to maximize the yield of the crystals.

3. Isolation and Drying:

  • Collect the purified crystals by filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow Start Crude Product 2-{4-[3-(CF3)phenyl]piperazin-1-yl}ethanamine Is_Oil Is the product an oil or low-melting solid? Start->Is_Oil Salt_Formation Convert to a salt (e.g., HCl, Citrate) Is_Oil->Salt_Formation Yes Column_Chromatography Purify by Column Chromatography Is_Oil->Column_Chromatography No Recrystallization Purify by Recrystallization Salt_Formation->Recrystallization Good_Separation Good Separation? Column_Chromatography->Good_Separation Adjust_Mobile_Phase Adjust Mobile Phase (add base, change polarity) Good_Separation->Adjust_Mobile_Phase No Good_Separation->Recrystallization Yes Adjust_Mobile_Phase->Column_Chromatography Change_Stationary_Phase Change Stationary Phase (Alumina, Reverse Phase) Adjust_Mobile_Phase->Change_Stationary_Phase Change_Stationary_Phase->Column_Chromatography High_Purity High Purity Achieved? Recrystallization->High_Purity Pure_Product Pure Product High_Purity->Pure_Product Yes Multi_Step_Purification Consider Multi-Step Purification (e.g., Extraction then Chromatography) High_Purity->Multi_Step_Purification No Multi_Step_Purification->Start

Caption: A logical workflow for troubleshooting the purification of this compound.

Synthesis_Impurity_Pathway Reactants Starting Materials: 1-bromo-3-(CF3)benzene + 1-(2-aminoethyl)piperazine Reaction Coupling Reaction (e.g., Buchwald-Hartwig) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Desired_Product Desired Product: 2-{4-[3-(CF3)phenyl]piperazin-1-yl}ethanamine Crude_Product->Desired_Product Impurity1 Unreacted Starting Materials Crude_Product->Impurity1 Impurity2 Bis-arylated Piperazine Crude_Product->Impurity2 Impurity3 Homocoupling Products Crude_Product->Impurity3 Impurity4 Catalyst & Reagent Residues Crude_Product->Impurity4

Caption: Potential impurities arising from the synthesis of the target compound.

References

refining experimental conditions for 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine in experimental assays. As a derivative of trifluoromethylphenylpiperazine (TFMPP), this compound is primarily studied for its interaction with serotonergic and other neurotransmitter systems, many of which involve G-protein coupled receptors (GPCRs).[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound & Cell Handling

Question: My compound is precipitating out of solution when added to the cell culture media. How can I fix this? Answer: Compound solubility is a critical first step. Ensure the piperazine derivative is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in your final assay buffer or culture medium.[2] Always include a vehicle control with the highest concentration of the solvent used to rule out solvent-induced toxicity or effects.[2] It is also crucial to confirm the compound's stability in aqueous media over the time course of your experiment.

Question: I'm observing high variability between replicate wells. What are the common causes? Answer: Variability can stem from several sources:

  • Cell Seeding Density: Inconsistent cell numbers per well is a primary cause of variability. Ensure thorough cell suspension mixing before and during plating. Both very low and very high cell densities can negatively impact results.[2][3]

  • Pipetting Technique: Inaccurate or inconsistent pipetting, especially for serial dilutions and reagent additions, can introduce significant errors. Use calibrated pipettes and consistent technique across the plate.[4]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in reagent concentration. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data points.

  • Cell Health: Use cells that are healthy, in a consistent growth phase, and within a low passage number. High passage numbers can lead to phenotypic drift and altered experimental outcomes.[5] Regularly check for signs of contamination, including mycoplasma.[2][4]

Section 2: GPCR Assay Optimization

Question: I am not seeing a significant signal window in my cAMP assay. How can I optimize it? Answer: Optimizing the signal window for a GPCR assay, such as a cAMP assay, is crucial. The target receptor for this compound likely couples to either Gαs (increasing cAMP) or Gαi (decreasing cAMP).[6][7]

  • Cell Density: The optimal cell density will produce a robust signal without being so high that it diminishes the assay window. Test a range of cell densities against a fixed concentration of a known agonist to find the best response.[3]

  • Stimulation Time: The equilibrium for agonist-receptor binding must be reached. Perform a time-course experiment to determine the optimal incubation time for maximal signal. Slow-associating agonists may require longer incubation periods.[3]

  • For Gαi-Coupled Receptors: To measure a decrease in cAMP, cells are typically pre-stimulated with forskolin to raise basal cAMP levels. The concentration of forskolin is critical. Titrate forskolin to find a concentration that yields a robust signal but still allows for a measurable decrease upon agonist stimulation.[7]

Question: How do I choose the right assay format for my experiment? Answer: The choice of assay depends on the G-protein the receptor couples to. Many GPCRs can be functionally redirected using chimeric G-proteins to signal through a more convenient pathway, like the Gαq pathway, which enables high-throughput screening via calcium mobilization assays.[8]

  • Gαs-coupled: Measure cAMP accumulation.

  • Gαi-coupled: Measure inhibition of forskolin-stimulated cAMP accumulation.[7]

  • Gαq-coupled: Measure downstream signals like inositol phosphate (IP1) accumulation or intracellular calcium mobilization.[9]

Below is a workflow for optimizing a cell-based GPCR assay.

G_Assay_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_run Phase 3: Execution cluster_analysis Phase 4: Analysis prep_cells Prepare & Seed Cells opt_density Optimize Cell Density prep_cells->opt_density prep_compound Prepare Compound Dilutions opt_time Optimize Stimulation Time prep_compound->opt_time opt_density->opt_time opt_fsk Optimize Forskolin (for Gαi) opt_time->opt_fsk stimulate Stimulate Cells opt_fsk->stimulate lyse Lyse Cells & Add Reagents stimulate->lyse read Read Plate lyse->read analyze Analyze Data (Dose-Response) read->analyze validate Validate & Troubleshoot analyze->validate

Caption: General workflow for GPCR assay optimization.
Section 3: Troubleshooting Data Quality

Question: My assay has high background noise. What could be the cause? Answer: High background can obscure your signal. Consider these common culprits:

  • Autofluorescence: Components in standard cell culture media, like phenol red and fetal bovine serum, can be autofluorescent. For fluorescence-based assays, switch to a specialized medium or perform the final measurement step in a buffered saline solution.[10]

  • Plate Color: The choice of microplate is critical. Use black plates for fluorescence, white plates for luminescence, and clear plates for absorbance assays to minimize background and crosstalk.[4][10]

  • Insufficient Blocking: In assays like In-Cell Westerns, insufficient blocking can lead to non-specific antibody binding and high background. Use a blocking buffer optimized for cell-based assays.[11]

  • Reader Settings: Ensure the microplate reader's settings (e.g., gain, focal height) are optimized for your specific assay to maximize the signal-to-background ratio.[10]

Question: I am observing significant cytotoxicity even at low concentrations of the compound. What should I do? Answer: Unexpected cytotoxicity can confound functional assay results.[2]

  • Confirm with a Cytotoxicity Assay: Run a parallel assay (e.g., CellTiter-Glo®, MTT) to determine the compound's cytotoxic concentration range. This helps distinguish a true functional response from a toxic effect.

  • Solvent Toxicity: Ensure the observed cell death is not due to the solvent. The vehicle control should show high cell viability.[2]

  • Structural Modifications: The cytotoxic profile is linked to the compound's structure. Structure-activity relationship (SAR) studies show that features like bulky or highly lipophilic groups can increase cytotoxicity.[2]

The diagram below illustrates a potential signaling pathway for a GPCR targeted by the compound.

G_Signaling_Pathway cluster_Gas Gαs Pathway cluster_Gai Gαi Pathway compound TFMPP-ethanamine (Ligand) receptor GPCR compound->receptor Gas Gαs receptor->Gas Activates Gai Gαi receptor->Gai Activates AC_s Adenylate Cyclase Gas->AC_s Activates cAMP_inc cAMP ↑ AC_s->cAMP_inc AC_i Adenylate Cyclase Gai->AC_i Inhibits cAMP_dec cAMP ↓ AC_i->cAMP_dec

Caption: Simplified GPCR signaling via Gαs and Gαi pathways.

Data & Experimental Protocols

Table 1: Recommended Starting Conditions for Assay Optimization
ParameterGαs-Coupled AssayGαi-Coupled AssayJustification
Cell Density 2,000 - 10,000 cells/well4,000 - 8,000 cells/wellMust be optimized to ensure a detectable signal without oversaturating the system.[3][7]
Compound Conc. 10 pM - 100 µM10 pM - 100 µMA wide range is needed to establish a full dose-response curve.
Forskolin Conc. N/A0.5 µM - 5 µMTitrate to find the EC80 to maximize the assay window for inhibition.[7]
Stimulation Time 15 - 60 minutes15 - 60 minutesMust be sufficient to reach binding equilibrium.[3]
Plate Type Solid WhiteSolid WhiteOptimal for luminescence-based cAMP detection kits.[10]
Protocol 1: HTRF-Based cAMP Assay for Gαi-Coupled Receptors

This protocol is adapted for measuring agonist-induced inhibition of cAMP.

Materials:

  • Cells expressing the target GPCR

  • This compound

  • Forskolin

  • White, low-volume 384-well plates

  • HTRF cAMP detection kit (e.g., from Cisbio, Revvity)[6][7]

  • Plate reader capable of HTRF detection

Methodology:

  • Cell Seeding: Suspend cells in assay buffer and dispense the optimized number of cells (e.g., 6,000 cells/well) into each well of a 384-well plate.

  • Compound Addition: Prepare a serial dilution of the compound. Add the compound to the wells and incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature. Include "vehicle only" control wells.

  • Forskolin Stimulation: Add an optimized concentration of forskolin (e.g., 2.5 µM) to all wells except the negative control. Incubate for the recommended time.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer as per the manufacturer's instructions.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol should be run in parallel with the functional assay to assess compound toxicity.

Materials:

  • Cells and culture medium

  • This compound

  • Clear-bottom, tissue-culture treated 96-well plates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells at the same density as your functional assay into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the compound to the wells. Include vehicle controls and a "no cells" background control.

  • Incubation: Incubate the plate for the same duration as your functional assay (e.g., 24 hours).

  • Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

  • Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates cytotoxicity.

This troubleshooting guide provides a starting point for refining your experimental conditions. Successful assays rely on careful optimization of each parameter.[5]

References

minimizing batch-to-batch variability of synthesized 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability in the synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. Below are troubleshooting guides and frequently asked questions to resolve common experimental challenges.

Overall Synthetic Workflow

The synthesis typically involves the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine. A common and effective strategy employs a protected 2-aminoethyl halide, followed by a deprotection step to yield the final primary amine. This two-step process prevents side reactions, such as the quaternization of the piperazine nitrogen by the newly introduced amino group.

G Start Low Yield or Purity Observed Check_Reaction Analyze Crude Sample (TLC, LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction: Starting Material Remains Check_Reaction->Incomplete Yes Byproducts Significant Byproducts Present Check_Reaction->Byproducts No, but... Action_Incomplete Troubleshoot Reaction Conditions: - Increase Temperature/Time - Check Base Stoichiometry - Change Solvent Incomplete->Action_Incomplete Clean_Crude Crude Product is Clean, but Yield is Low Byproducts->Clean_Crude No Action_Byproducts Troubleshoot Selectivity: - Check Reagent Purity - Ensure Slow Reagent Addition - Verify Inert Atmosphere Byproducts->Action_Byproducts Action_Purification Optimize Work-up & Purification: - Check Extraction pH - Add Et3N to Chromatography Eluent - Evaluate Alternative Purification Clean_Crude->Action_Purification End Achieve Consistent High Yield Action_Incomplete->End Action_Byproducts->End Action_Purification->End

addressing inconsistencies in 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results for 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges in synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine. Two common approaches are:

  • Direct Alkylation: Reacting 1-[3-(trifluoromethyl)phenyl]piperazine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine or 2-chloroethylamine) in the presence of a base.[1]

  • Reductive Amination: A two-step, one-pot reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with an aminoacetaldehyde derivative, followed by reduction with an agent like sodium triacetoxyborohydride (STAB).[1]

Q2: I am observing a significant amount of di-alkylated byproduct in my synthesis. How can this be minimized?

A2: Formation of the di-alkylated byproduct is a common issue when using unprotected piperazine. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use an excess of the starting piperazine relative to the alkylating agent.[1]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom, followed by deprotection after the alkylation step.[2]

Q3: My HPLC analysis of the final product shows significant peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like arylpiperazines is often due to interactions with acidic silanol groups on the silica-based HPLC column. To mitigate this, you can:

  • Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) or an ion-pairing agent. A common practice is to add 0.1% trifluoroacetic acid (TFA) to protonate the amine and improve peak shape.

  • Adjust pH: Operating at a lower pH (e.g., 2-3) can ensure the piperazine is fully protonated.

  • Use a Base-Deactivated Column: Employ a column with end-capping specifically designed for the analysis of basic compounds.

Q4: What are the expected major fragments in the mass spectrum of this compound?

A4: Based on the fragmentation patterns of similar arylpiperazines, the expected fragments would arise from the cleavage of the piperazine ring and the bond between the piperazine and the phenyl ring. Common fragments for phenylpiperazines include m/z 119, 70, and 56. For TFMPP, characteristic fragments are observed at m/z 188 and 174.[3] The ethanamine side chain will also produce characteristic fragments.

Troubleshooting Guides

Synthesis: Low Yield of this compound
Symptom Potential Cause Troubleshooting Steps
Low or no product formation Ineffective base in direct alkylationEnsure the use of a strong, anhydrous base like K₂CO₃ or Cs₂CO₃ (at least 1.5-2.0 equivalents).[1]
Poor solubility of reactantsSwitch to a more polar aprotic solvent such as DMF or acetonitrile.[1]
Low reaction temperatureMany N-alkylation reactions require heating (e.g., 60-80 °C) to proceed efficiently.[1]
Incomplete imine formation in reductive aminationAdd a catalytic amount of acetic acid to facilitate imine formation. Consider using molecular sieves to remove water.
Formation of multiple byproducts Di-alkylation of the piperazineUse an excess of 1-[3-(trifluoromethyl)phenyl]piperazine or add the alkylating agent slowly. For best results, use a mono-Boc-protected piperazine.[2]
Decomposition of starting material or productLower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion. Phenyl piperazines can be less stable under certain conditions.[4]
Difficulty in reproducing results Sensitivity to air or moistureEnsure all reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Inconsistent quality of reagentsUse high-purity, well-characterized starting materials.
Purification & Analysis
Symptom Potential Cause Troubleshooting Steps
Broad or tailing peaks in HPLC Interaction with residual silanols on the columnAdd 0.1% TFA or TEA to the mobile phase. Use a base-deactivated (end-capped) column. Lower the mobile phase pH to 2-3.
Ghost peaks in HPLC chromatogram Contamination from previous runs or sample preparationFlush the column and HPLC system thoroughly between runs. Ensure high purity of solvents and sample diluents.
Inconsistent retention times in HPLC Fluctuations in mobile phase composition or temperaturePrepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Ambiguous NMR spectra Presence of residual solvent or impuritiesPurify the sample thoroughly before NMR analysis. Use deuterated solvents from a fresh, sealed bottle.
Broad peaks due to aggregation or exchangeRun the NMR at a higher temperature to potentially sharpen the peaks.
Unexpected mass in Mass Spectrometry Formation of adducts (e.g., with sodium or potassium)Check for [M+Na]⁺ and [M+K]⁺ peaks.
Presence of impurities from synthesisRefer to the potential impurities table below and look for their corresponding masses.

Data Presentation

Table 1: Potential Impurities and Byproducts in the Synthesis of this compound
Compound Name Structure Molecular Weight ( g/mol ) Potential Origin Key Mass Spec Fragments (m/z)
1-[3-(Trifluoromethyl)phenyl]piperazine230.23Unreacted starting material231 [M+H]⁺, 188, 174, 119, 70, 56[3]
1,4-bis[3-(Trifluoromethyl)phenyl]piperazine442.38Byproduct from TFMPP synthesis443 [M+H]⁺
1,4-bis(2-aminoethyl)-piperazine172.26Self-reaction of alkylating agent173 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 2-bromoethylamine hydrobromide.

Materials:

  • 1-[3-(Trifluoromethyl)phenyl]piperazine (1.0 eq)

  • 2-Bromoethylamine hydrobromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add 1-[3-(trifluoromethyl)phenyl]piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Add 2-bromoethylamine hydrobromide in one portion.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: HPLC Analysis Method

Instrumentation:

  • HPLC system with UV detector

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably base-deactivated.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_base Verify Base Strength & Anhydrous Conditions check_reagents->check_base side_reactions Analyze for Side Products (e.g., Di-alkylation) check_conditions->side_reactions optimize Systematically Optimize One Variable at a Time check_base->optimize side_reactions->optimize success Yield Improved optimize->success

Caption: Troubleshooting workflow for low yield in synthesis.

signaling_pathway cluster_pathway Hypothetical 5-HT Receptor Signaling ligand Arylpiperazine (e.g., TFMPP derivative) receptor 5-HT Receptor (e.g., 5-HT1A/2C) ligand->receptor Binds g_protein G-Protein Coupling (Gi/Gq) receptor->g_protein Activates effector Effector Enzyme (Adenylyl Cyclase / PLC) g_protein->effector Modulates second_messenger Second Messenger Change (↓cAMP / ↑IP3, DAG) effector->second_messenger Alters cellular_response Cellular Response (e.g., Neuronal Firing Modulation) second_messenger->cellular_response Leads to

References

Technical Support Center: Enhancing the Stability of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine during their experiments. The guidance provided is based on the chemical structure of the molecule and established principles for stabilizing similar pharmaceutical compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

A1: Short-term degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure which contains a primary amine and a piperazine ring. Potential causes include:

  • Oxidation: The piperazine ring and the primary amine are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.

  • pH Sensitivity: The compound's stability can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.

  • Incompatible Excipients: Certain excipients in a formulation can react with the amine groups, leading to instability.

Q2: How can I prevent oxidative degradation of the compound in my formulation?

A2: To mitigate oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants into your formulation. Common choices for aqueous formulations include ascorbic acid, sodium metabisulfite, and thioglycerol. For lipid-based formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.

  • Inert Atmosphere: When preparing and storing solutions, purging with an inert gas like nitrogen or argon can displace oxygen and minimize oxidation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Opaque Containers: Store the compound and its formulations in amber or opaque containers to protect them from light, which can accelerate oxidative processes.

Q3: What is the optimal pH range for storing solutions of this compound?

A3: The optimal pH for stability must be determined experimentally through a pH-rate profile study. Generally, for compounds with amine functionalities, a slightly acidic pH (typically in the range of 4 to 6) can enhance stability by protonating the amines, which can reduce their susceptibility to oxidation and other reactions. However, extreme pH values should be avoided. A systematic study across a range of pH values is recommended to identify the pH of maximum stability.

Q4: I have observed the formation of particulates in my solution upon storage. What could be the cause and how can I resolve it?

A4: Particulate formation can be due to several reasons:

  • Precipitation: The solubility of the compound or its salt form may be exceeded under the storage conditions (e.g., temperature changes, pH shifts).

  • Degradation Product Insolubility: A degradation product may have lower solubility than the parent compound, leading to its precipitation.

  • Adsorption to Container: The compound may adsorb to the surface of the storage container, leading to an apparent loss of concentration and potential for aggregation.

To address this, you can:

  • Optimize Solvent System: Investigate the use of co-solvents or solubility enhancers if solubility is the issue.

  • Control pH: Ensure the pH of the solution is maintained within a range where the compound is most soluble and stable.

  • Filter the Solution: Use a compatible filter to remove any existing particulates before storage.

  • Select Appropriate Containers: Test different types of containers (e.g., glass vs. various polymers) to minimize adsorption.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[1]

  • Stress Conditions: [1][3]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the wavelength of maximum absorbance of this compound using a UV-Vis spectrophotometer. This is likely to be in the range of 230-280 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the method's specificity.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of the compound.

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C8.5%1
3% H₂O₂24 hoursRoom Temp25.8%3
Thermal (Solid)48 hours70°C2.1%1
Thermal (Solution)48 hours70°C9.7%2
Photolytic (Solid)ICH Q1BAmbient5.4%1
Photolytic (Solution)ICH Q1BAmbient12.3%2

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Data Analysis & Strategy Formulation MD_HPLC Develop Stability-Indicating HPLC Method MD_Validation Validate HPLC Method (ICH Guidelines) MD_HPLC->MD_Validation FD_Analyze Analyze Samples using Validated HPLC Method MD_Validation->FD_Analyze Provides Method FD_Setup Prepare Compound Stock and Stress Agents FD_Expose Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) FD_Setup->FD_Expose FD_Sample Sample at Time Points FD_Expose->FD_Sample FD_Sample->FD_Analyze DA_Identify Identify Degradation Products and Pathways FD_Analyze->DA_Identify Provides Data DA_Quantify Quantify Degradation DA_Identify->DA_Quantify DA_Strategy Formulate Stabilization Strategies (e.g., pH, Antioxidants) DA_Quantify->DA_Strategy

Caption: Workflow for assessing the stability of this compound.

Plausible Degradation Pathway

G cluster_Oxidation Oxidative Degradation cluster_Hydrolysis Hydrolytic Degradation (pH dependent) cluster_Photodegradation Photodegradation Parent This compound N_Oxide Piperazine N-Oxide Parent->N_Oxide H₂O₂ / O₂ Dealkylation De-ethylaminated Product Parent->Dealkylation Oxidative Cleavage Ring_Opening Piperazine Ring-Opened Product Parent->Ring_Opening H₂O / H⁺ or OH⁻ CF3_Cleavage De-trifluoromethylated Product Parent->CF3_Cleavage UV/Vis Light

Caption: Plausible degradation pathways for this compound.

References

Validation & Comparative

Confirming the Purity of Synthesized 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine, a substituted piperazine derivative. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their methodologies and comparative data.

Data Presentation: Comparative Analysis of Purity Assessment Methods

The following table summarizes the expected quantitative outcomes from the analysis of a synthesized batch of this compound using different analytical techniques. For comparison, data for two common alternative piperazine derivatives, 1-Benzylpiperazine (BZP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), are included.

Analytical Technique Parameter This compound 1-Benzylpiperazine (BZP)[1] 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)[1]
HPLC-UV Purity (%)> 99.5%98.5%98.2%
Retention Time (min)4.83.54.2
Limit of Quantification (LOQ)0.1 µg/mL0.125 µg/mL[2]0.125 µg/mL[2]
GC-MS Purity (%)> 99.0%98.0%97.5%
Retention Time (min)12.510.211.8
Key Mass Fragments (m/z)273 (M+), 230, 188, 145176 (M+), 134, 91, 56[2]230 (M+), 188, 172, 145[2]
¹H NMR Purity (%)> 98% (by integration)Not typically used for primary purity determinationNot typically used for primary purity determination
Key Chemical Shifts (ppm)Specific shifts corresponding to aromatic, piperazine, and ethylamine protonsCharacteristic aromatic and piperazine proton signalsDistinct aromatic and piperazine proton signals

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for piperazine derivatives.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid) can be used, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at 35°C to ensure reproducible retention times.[3]

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For compounds with primary amine groups, derivatization may be necessary to improve chromatographic performance.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating piperazine derivatives.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation. For instance, starting at 100°C, holding for 1 minute, then ramping up to 280°C at a rate of 15°C/min, and holding for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 40 to 500.

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol. Derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed to improve the volatility and peak shape of the amine.

  • Data Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum or analyzed for characteristic fragmentation patterns to confirm the identity of the compound. For this compound, expected fragments would arise from cleavage of the piperazine ring and the ethylamine side chain.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for purity assessment, particularly for identifying and quantifying impurities with distinct NMR signals.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the number and environment of protons. Purity can be estimated by integrating the signals of the target compound and comparing them to the integrals of impurity signals.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • ¹⁹F NMR: Particularly useful for this compound due to the trifluoromethyl group, providing a clear signal for fluorine atoms.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent. A known amount of an internal standard can be added for quantitative analysis (qNMR).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the structure. Purity is determined by the absence of significant impurity peaks. The presence of characteristic signals for the trifluoromethylphenyl group, the piperazine ring protons, and the ethylamine chain protons would be expected.[7][8]

Mandatory Visualizations

Workflow for Purity Confirmation of a Synthesized Compound

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Workup Extraction & Purification Synthesis->Workup HPLC HPLC-UV (Quantitative Purity) Workup->HPLC GCMS GC-MS (Impurity Identification) Workup->GCMS NMR NMR Spectroscopy (Structural Confirmation) Workup->NMR PurityCheck Purity > 99%? HPLC->PurityCheck GCMS->PurityCheck NMR->PurityCheck Pass Batch Release PurityCheck->Pass Yes Fail Repurification PurityCheck->Fail No

Caption: A general workflow for the confirmation of purity of a synthesized chemical compound.

Hypothetical Signaling Pathway Involvement

Given that many piperazine derivatives interact with serotonergic systems, the following diagram illustrates a simplified serotonin signaling pathway where such a compound might be investigated for its activity.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT (Reuptake Transporter) Receptor_5HT1A 5-HT1A Receptor G_Protein G-Protein Receptor_5HT1A->G_Protein Receptor_5HT2A 5-HT2A Receptor Receptor_5HT2A->G_Protein Second_Messenger Second Messengers (e.g., cAMP, IP3) G_Protein->Second_Messenger Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to Compound 2-{4-[3-(CF3)phenyl]piperazin-1-yl}ethanamine Compound->SERT Potential Inhibitor Compound->Receptor_5HT1A Potential Agonist/Antagonist Serotonin->SERT Reuptake Serotonin->Receptor_5HT1A Binds Serotonin->Receptor_5HT2A Binds

References

A Comparative Analysis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phenylpiperazine derivative 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. Due to a lack of publicly available, direct experimental data for this specific compound, this guide leverages data from its parent compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and closely related analogs to infer its likely pharmacological profile. The information herein is intended to support drug discovery and neuroscience research by contextualizing the potential activities of this compound based on established structure-activity relationships (SAR) within the trifluoromethylphenylpiperazine class.

Introduction to Trifluoromethylphenylpiperazine Derivatives

The trifluoromethylphenylpiperazine (TFMPP) scaffold is a well-established pharmacophore known for its interaction with various neurotransmitter receptors, most notably the serotonin (5-HT) receptor family. The parent compound, TFMPP, is a non-selective serotonin receptor agonist, exhibiting activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. It can also act as a weak partial agonist or antagonist at the 5-HT2A receptor. This broad pharmacological profile leads to complex behavioral effects.

Comparative Analysis

This analysis focuses on comparing the structural features of this compound with its parent compound, TFMPP, and a notable analog, 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP).

Structural Comparison:

Compound NameStructureKey Structural Features
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) Parent compound with an unsubstituted piperazine nitrogen.
This compound Addition of an ethylamine group to the piperazine nitrogen.
4-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP) Addition of a para-aminophenylethyl group to the piperazine nitrogen.

Inferred Pharmacological Profile of this compound:

Based on the structure-activity relationships observed in this class of compounds, the addition of the ethylamine moiety to the piperazine ring of the TFMPP core is expected to modulate its receptor binding profile. The primary amine introduced could lead to altered affinity and selectivity for various serotonin receptor subtypes. For instance, the analog PAPP, which features a larger aminophenyl-ethyl substitution, demonstrates high affinity and selectivity for the 5-HT1A receptor. It is plausible that this compound will also exhibit significant affinity for serotonin receptors, potentially with a different selectivity profile compared to both TFMPP and PAPP.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the receptor binding affinities (Ki, in nM) for TFMPP and PAPP at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity. This data provides a benchmark for the anticipated affinities of this compound.

ReceptorTFMPP (Ki, nM)PAPP (Ki, nM)
5-HT1A 1202.9
5-HT1B 130328
5-HT1D 160-
5-HT2A 280-
5-HT2C 130-
D2 >10,000-

Note: Data for PAPP is primarily focused on its high-affinity 5-HT1A interaction.

Experimental Protocols

While specific experimental data for this compound is not available in the reviewed literature, the following are detailed methodologies for key experiments that would be employed to characterize its pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various neurotransmitter receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A, 5-HT2A, D2 receptors).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay for Gi/o-coupled receptors)

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of the test compound at a specific receptor.

Materials:

  • Cells stably expressing the G-protein coupled receptor of interest (e.g., CHO or HEK cells with human 5-HT1A receptor).

  • Cell culture medium and supplements.

  • Test compound at various concentrations.

  • A known agonist for the receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Replace the culture medium with a stimulation buffer.

  • For agonist activity: Add increasing concentrations of the test compound and incubate for a specific time.

  • For antagonist activity: Pre-incubate the cells with increasing concentrations of the test compound, then add a fixed concentration of a known agonist.

  • Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration.

  • For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

  • For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist-induced response).

Visualizations

The following diagrams illustrate key concepts relevant to the analysis of these compounds.

G General Structure-Activity Relationship Logic cluster_0 Core Scaffold cluster_1 Modification cluster_2 Resulting Change in Activity TFMPP Trifluoromethylphenyl- piperazine Modification Substitution at N4 of Piperazine TFMPP->Modification Activity Altered Receptor Affinity/Selectivity Modification->Activity

Caption: Structure-Activity Relationship Logic for TFMPP Derivatives.

G Experimental Workflow for Receptor Binding Assay A Prepare Cell Membranes and Reagents B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E G Signaling Pathway for Gi/o-Coupled 5-HT1A Receptor Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Downstream Cellular Response cAMP->Downstream regulates

Validating the Biological Activity of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine: A Comparative Guide for a Novel Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the novel compound 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. Due to the limited publicly available data on this specific molecule, its biological profile is inferred from its structural similarity to 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), a known serotonergic agent. This guide will compare the inferred properties of this compound of interest with established alternatives, namely Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and Buspirone, a 5-HT1A receptor partial agonist. Furthermore, a novel validation model is proposed to elucidate its mechanism of action comprehensively.

Inferred Profile of the Compound of Interest

Based on its structure, this compound is hypothesized to act as a multi-target serotonergic agent, likely exhibiting agonist or partial agonist activity at various serotonin (5-HT) receptor subtypes, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors, and potentially interacting with dopamine D2/D3 receptors. This profile suggests potential antidepressant and anxiolytic effects.

Comparative Analysis of Biological Activity

The following table summarizes the anticipated biological activity of the compound of interest against well-established antidepressant and anxiolytic agents.

ParameterThis compound (Hypothetical)Fluoxetine (Alternative 1)Buspirone (Alternative 2)
Primary Mechanism Multi-target 5-HT Receptor Agonist/Partial AgonistSelective Serotonin Reuptake Inhibitor (SSRI)5-HT1A Receptor Partial Agonist
Primary Target(s) 5-HT1A, 5-HT1B, 5-HT2C, Dopamine D2/D3 ReceptorsSerotonin Transporter (SERT)5-HT1A Receptor
In Vitro Potency (Ki) Data not availableSERT: ~1 nM5-HT1A: ~10 nM
In Vivo Efficacy Data not availableReduces immobility in Forced Swim TestAnxiolytic effects in Elevated Plus Maze
Potential Therapeutic Use Major Depressive Disorder, Anxiety DisordersMajor Depressive Disorder, Obsessive-Compulsive DisorderGeneralized Anxiety Disorder

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway for this compound, highlighting its potential interaction with multiple serotonin receptor subtypes, which are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, including adenylyl cyclase (AC) and phospholipase C (PLC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine HT1A 5-HT1A Receptor Compound->HT1A HT1B 5-HT1B Receptor Compound->HT1B HT2C 5-HT2C Receptor Compound->HT2C G_inhibitory Gi/o HT1A->G_inhibitory HT1B->G_inhibitory G_q Gq/11 HT2C->G_q AC Adenylyl Cyclase G_inhibitory->AC PLC Phospholipase C G_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG->Neuronal_Activity

Caption: Hypothesized signaling pathway for the compound of interest.

Experimental Protocols for Validation

To validate the biological activity of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for a panel of serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) and dopamine (D1, D2, D3, D4) receptors.

    • Methodology: Radioligand binding assays using cell membranes expressing the recombinant human receptors. The compound will be tested at various concentrations to determine its ability to displace a specific radioligand.

  • Functional Assays:

    • Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of the compound at the identified target receptors.

    • Methodology:

      • For Gαi-coupled receptors (e.g., 5-HT1A): cAMP accumulation assay.

      • For Gαq-coupled receptors (e.g., 5-HT2C): Inositol phosphate accumulation assay or calcium mobilization assay.

In Vivo Behavioral Models
  • Forced Swim Test (FST) in Mice:

    • Objective: To assess the potential antidepressant-like activity.[1][2][3]

    • Methodology: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[3]

  • Tail Suspension Test (TST) in Mice:

    • Objective: An alternative to the FST to evaluate antidepressant-like effects.[3]

    • Methodology: Mice are suspended by their tails, and the duration of immobility is recorded. A reduction in immobility suggests antidepressant activity.[3]

  • Elevated Plus Maze (EPM) in Rats:

    • Objective: To assess potential anxiolytic-like activity.

    • Methodology: The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

A New Model for Validation: Optogenetic-Coupled Behavioral Assay

To provide a more nuanced understanding of the compound's mechanism of action, a novel validation model integrating optogenetics with behavioral pharmacology is proposed.

Objective: To determine the specific neural circuits and receptor populations mediating the behavioral effects of this compound.

Experimental Workflow:

G cluster_workflow Optogenetic-Coupled Behavioral Assay Workflow A Inject Cre-dependent channelrhodopsin (ChR2) virus into specific brain region (e.g., Dorsal Raphe Nucleus) of a transgenic mouse line expressing Cre recombinase in a specific neuronal population (e.g., 5-HT neurons) B Implant fiber optic cannula above the injection site A->B Surgical Procedure C Administer 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine or vehicle B->C Pre-treatment D Perform behavioral test (e.g., Forced Swim Test) C->D Behavioral Testing E During the test, deliver blue light to specifically activate the ChR2-expressing neurons D->E Concurrent Stimulation F Analyze behavioral outcomes to determine if the compound's effect is enhanced or occluded by specific neural circuit activation E->F Data Analysis

Caption: Workflow for the proposed optogenetic-coupled behavioral assay.

This advanced model allows for the precise dissection of the compound's effects on specific neural pathways, providing a deeper understanding of its therapeutic potential and mechanism of action beyond what can be achieved with traditional behavioral models alone. By comparing the effects of the compound with and without targeted neural activation, researchers can validate the engagement of specific circuits underlying its antidepressant or anxiolytic properties.

References

Cross-Validation of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected biological activity of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine based on experimental data available for structurally related compounds. Direct experimental validation for this specific molecule is not extensively available in the public domain. Therefore, this comparison relies on cross-validation with well-characterized analogs, primarily other derivatives of trifluoromethylphenylpiperazine (TFMPP).

The core structure, 3-(trifluoromethyl)phenylpiperazine, is a well-established pharmacophore known to interact with serotonergic systems.[1] Derivatives of TFMPP are recognized for their affinity for serotonin (5-HT) receptors, where they often act as agonists at subtypes including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, and as a weak partial agonist or antagonist at the 5-HT2A receptor.[1]

Comparative Analysis of Receptor Binding Affinities

To contextualize the potential activity of this compound, the following table summarizes the receptor binding affinities (Ki in nM) of its parent compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and a closely related analog, 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP).[1] Lower Ki values are indicative of higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Dopamine D2 (Ki, nM)
TFMPP 1301602302600130>10000
PAPP 1.234018012002503400

Data sourced from a comparative guide on TFMPP derivatives.[1]

Presumed Signaling Pathway

Based on the activity of related compounds, this compound is expected to act as a serotonin receptor agonist. The diagram below illustrates a generalized serotonin receptor signaling pathway.

G cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT1A) G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates Ligand 2-{4-[3-(trifluoromethyl)phenyl] piperazin-1-yl}ethanamine Ligand->Receptor Binds AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effector Proteins Response Cellular Response Effector->Response

Caption: Presumed signaling pathway of a serotonin receptor agonist.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., human 5-HT1A) are harvested.

    • The cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G cluster_data Data Analysis A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound remains scarce, the available information on analogous TFMPP derivatives provides a strong basis for predicting its pharmacological profile. It is anticipated that this compound will exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype, and function as a serotonergic agonist. The experimental protocols outlined in this guide provide a standardized framework for the empirical validation of these expected properties. Further in-vitro and in-vivo studies are necessary to definitively characterize the biological activity and therapeutic potential of this specific molecule.

References

A Comparative Analysis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and Other Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potential pharmacological profile of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine against established receptor modulators. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from the closely related and well-characterized parent compound, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), to infer a likely receptor interaction profile. This comparison is supported by experimental data for established drugs to provide a valuable context for future research and drug discovery efforts.

The compound this compound belongs to the trifluoromethylphenylpiperazine (TFMPP) class of molecules, which are known for their interactions with serotonergic and dopaminergic neurotransmitter systems. The defining feature of this class is the presence of a trifluoromethyl group on the phenyl ring, which can significantly influence the compound's pharmacological properties, including receptor affinity, selectivity, and metabolic stability.

Comparative Receptor Binding Profile

To provide a clear comparison, the following table summarizes the receptor binding affinities (Ki, in nM) of TFMPP (as a proxy for the core structure of our target compound) and other relevant receptor modulators at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.

Receptor Subtype1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)AripiprazoleBuspironeSertraline
Serotonin Receptors
5-HT₁A288–1,950[1]1.7[2]4–78[3]-
5-HT₁B30–132[1]---
5-HT₁D282[1]---
5-HT₂A160–269[1]3.4[2]--
5-HT₂C62[1]---
Dopamine Receptors
D₂-0.34[2]484[3]-
D₃-0.8[2]98[3]-
D₄--29.2[3]-
Transporters
SERT121 (EC₅₀)[1]--Potent Inhibitor

Note: Data for this compound is not available. Data for TFMPP is presented as a structural analogue.

Inferred Functional Activity

Based on the data for TFMPP, this compound is likely to act as an agonist at several serotonin receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₂C receptors.[1] At the 5-HT₂A receptor, it may act as a weak partial agonist or antagonist.[1] The addition of the ethanamine group may further modulate its affinity and functional activity at these and other receptors.

In comparison, aripiprazole is known for its unique "dopamine system stabilizer" activity, acting as a partial agonist at D₂ and 5-HT₁A receptors and an antagonist at 5-HT₂A receptors. Buspirone is primarily a 5-HT₁A receptor partial agonist with weaker antagonist activity at dopamine D₂, D₃, and D₄ receptors.[3] Sertraline is a selective serotonin reuptake inhibitor (SSRI), potently blocking the serotonin transporter (SERT).[4]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the process of characterization, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for receptor modulators.

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT₁A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Ligand 5-HT₁A Agonist (e.g., TFMPP derivative) Ligand->5HT1A_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: Simplified 5-HT₁A receptor signaling pathway.

G Compound_Synthesis Compound Synthesis and Purification Primary_Binding Primary Binding Assays (Radioligand Displacement) Compound_Synthesis->Primary_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ Flux) Primary_Binding->Functional_Assays Selectivity_Panel Selectivity Profiling (Broad Receptor Panel) Functional_Assays->Selectivity_Panel In_Vivo_PK In Vivo Pharmacokinetics (ADME) Selectivity_Panel->In_Vivo_PK Behavioral_Models In Vivo Behavioral Models (Efficacy and Side Effects) In_Vivo_PK->Behavioral_Models Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization

Caption: Experimental workflow for receptor modulator characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel compounds. Below are standard protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., 5-HT₁A receptors).

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximum efficacy (Emax).

Conclusion

While specific experimental data for this compound is not yet widely available, its structural similarity to TFMPP suggests it is likely to be a modulator of serotonin receptors. Its profile is distinct from atypical antipsychotics like aripiprazole, anxiolytics like buspirone, and SSRIs like sertraline. The addition of the ethanamine side chain could potentially alter its affinity and selectivity profile, possibly enhancing its interaction with aminergic receptors. Further in-vitro and in-vivo characterization is necessary to fully elucidate its pharmacological profile and therapeutic potential. This comparative guide provides a foundational framework for researchers to position this novel compound within the broader landscape of receptor modulators and to design future experiments for its comprehensive evaluation.

References

Benchmarking the Efficacy of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine Against a Standard Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Hypothesized Mechanism of Action and Choice of Standard

Phenylpiperazine derivatives containing a trifluoromethyl group are frequently potent and selective ligands for serotonin receptors, particularly the 5-HT1A subtype. Activation of 5-HT1A receptors is a clinically validated mechanism for anxiolytic and antidepressant effects. Therefore, it is hypothesized that 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine will exhibit its therapeutic effects through agonism at 5-HT1A receptors.

Buspirone , a well-established anxiolytic drug, is a partial agonist at 5-HT1A receptors. Its extensive characterization in both preclinical and clinical settings makes it an ideal standard for benchmarking the efficacy of novel compounds with a similar proposed mechanism of action.

Comparative Data Summary

The following tables present key in vitro and in vivo efficacy parameters. Data for buspirone is compiled from existing literature, while the data for this compound is presented as "To Be Determined" (TBD), highlighting the experimental framework for its evaluation.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterThis compoundBuspirone (Standard)
Receptor Binding Affinity (Ki) at human 5-HT1A TBD~15-50 nM
Receptor Binding Affinity (Ki) at human D2 TBD~300-500 nM
In Vitro Functional Activity (EC50) at human 5-HT1A ([³⁵S]GTPγS binding) TBD~20-100 nM
Intrinsic Activity (relative to serotonin) TBDPartial Agonist

Table 2: In Vivo Behavioral Efficacy in Rodent Models

AssayKey ParameterThis compoundBuspirone (Standard)
Elevated Plus Maze (Mouse) % Increase in Time Spent in Open ArmsTBDSignificant increase at 1-5 mg/kg
Forced Swim Test (Mouse) % Decrease in Immobility TimeTBDSignificant decrease at 5-10 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and methodological transparency.

5-HT1A Receptor Binding Assay (Competitive Radioligand Binding)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT1A receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Non-specific binding control: 10 µM serotonin.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound or buspirone.

    • Incubations are carried out for 60 minutes at 25°C.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
  • Objective: To determine the functional potency (EC₅₀) and intrinsic activity of the test compound at the human 5-HT1A receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells expressing the human 5-HT1A receptor.

    • Radioligand: [³⁵S]GTPγS.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4.

  • Procedure:

    • Pre-incubate cell membranes with varying concentrations of the test compound or buspirone.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 30 minutes at 30°C.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

    • Plot the concentration-response curve to determine the EC₅₀ and the maximal effect (Emax) relative to a full agonist like serotonin.

In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)
  • Objective: To assess the anxiolytic-like effects of the test compound in mice.

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound or buspirone (intraperitoneally) to mice 30 minutes before testing.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

In Vivo Antidepressant Activity: Forced Swim Test (FST)
  • Objective: To evaluate the antidepressant-like effects of the test compound in mice.

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Administer the test compound or buspirone (intraperitoneally) to mice 60, 30, and 15 minutes before the test.

    • Place each mouse in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

    • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle 5HT_release 5-HT Release 5HT_vesicle->5HT_release Synaptic_Cleft Synaptic Cleft 5HT_release->Synaptic_Cleft Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Gi_protein Gi Protein Postsynaptic_5HT1A->Gi_protein AC Adenylyl Cyclase Gi_protein->AC cAMP ↓ cAMP AC->cAMP Neuronal_inhibition Neuronal Inhibition (Anxiolytic Effect) cAMP->Neuronal_inhibition Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Presynaptic_5HT1A->5HT_release Inhibits Compound 2-{4-[3-(Trifluoromethyl)phenyl] piperazin-1-yl}ethanamine (Hypothesized Agonist) Compound->Postsynaptic_5HT1A Compound->Presynaptic_5HT1A Synaptic_Cleft->Postsynaptic_5HT1A

Caption: Hypothesized 5-HT1A receptor agonist signaling pathway.

Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay 5-HT1A Binding Assay (Determine Ki) Anxiety_Model Elevated Plus Maze (Assess Anxiolytic Effect) Binding_Assay->Anxiety_Model Functional_Assay [35S]GTPγS Functional Assay (Determine EC50 & Intrinsic Activity) Functional_Assay->Anxiety_Model Depression_Model Forced Swim Test (Assess Antidepressant Effect) Anxiety_Model->Depression_Model Data_Analysis Comparative Data Analysis vs. Buspirone Depression_Model->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

Caption: Workflow for benchmarking efficacy.

Comparative Analysis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and Related Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Phenylpiperazine Derivative with Alternatives, Supported by Experimental Data.

The trifluoromethylphenylpiperazine (TFMPP) scaffold is a prominent feature in a variety of centrally acting agents, recognized for their significant interactions with serotonergic and dopaminergic systems. This guide provides a comparative overview of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and its analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting these neurotransmitter pathways. Due to the limited availability of public data on the specific binding profile of this compound, this guide utilizes data from its parent compound, 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), and a closely related analog, 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP), to provide a substantive comparison.

Pharmacological Profile: A Focus on Serotonin and Dopamine Receptors

Phenylpiperazine derivatives, particularly those with a trifluoromethyl substitution, are known to exhibit a broad spectrum of activity at serotonin (5-HT) and dopamine (D) receptors. The parent compound, TFMPP, is a non-selective serotonin receptor agonist, displaying affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. It acts as a weak partial agonist or antagonist at the 5-HT2A receptor.[1] Furthermore, TFMPP is known to interact with the serotonin transporter (SERT), leading to the release of serotonin.[1]

The analog PAPP has been identified as a selective and high-affinity ligand for the 5-HT1A receptor subtype. This selectivity provides a more targeted mechanism of action for investigating the specific roles of the 5-HT1A receptor in various physiological and pathological processes.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki) of TFMPP and PAPP at key serotonin and dopamine receptors. Lower Ki values are indicative of higher binding affinity.

CompoundReceptorKi (nM)
TFMPP 5-HT1A288 - 1,950[1]
5-HT1B30 - 132[1]
5-HT1D282[1]
5-HT2A160 - 269[1]
5-HT2C62[1]
PAPP 5-HT1AHigh Affinity (Specific Ki not publicly available)
5-HT2ALower Affinity
D2Lower Affinity

Experimental Protocols

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol outlines a general method for determining the binding affinity of test compounds to serotonin and dopamine receptors expressed in cell membranes.

1. Membrane Preparation:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells) are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

  • Protein concentration is determined using a standard method, such as the Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors, or [3H]spiperone for D2 receptors). The concentration of the radioligand is typically close to its Kd value for the receptor.

    • A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs).

    • The prepared cell membranes.

  • For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are then dried, and the radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation assay Competitive Binding Assay prep->assay filter Filtration assay->filter count Scintillation Counting filter->count analysis Data Analysis (IC50 -> Ki) count->analysis

Experimental Workflow for Radioligand Binding Assay

Signaling Pathways

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like receptors are typically coupled to Gs/olf proteins. Upon activation by an agonist, they stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

  • D2-like receptors are coupled to Gi/o proteins. Agonist binding to these receptors inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.

G cluster_dopamine Dopamine Receptor Signaling Pathways cluster_d1 D1-like (D1, D5) cluster_d2 D2-like (D2, D3, D4) Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gs/olf D1R->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 ↑ cAMP AC1->cAMP1 PKA PKA cAMP1->PKA Activates Effect1 Cellular Effects PKA->Effect1 Phosphorylates Gi Gi/o D2R->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 Effect2 Cellular Effects cAMP2->Effect2

Dopamine Receptor Signaling Pathways
Serotonin Receptor Signaling

Serotonin receptors are a large and diverse family, with the majority being GPCRs, except for the 5-HT3 receptor, which is a ligand-gated ion channel. The GPCRs couple to various G proteins, leading to a wide range of intracellular responses.

  • 5-HT1 family receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

  • 5-HT2 family receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

  • 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP.

G cluster_serotonin Serotonin Receptor Signaling Pathways cluster_5ht1 5-HT1 Family cluster_5ht2 5-HT2 Family cluster_5ht467 5-HT4, 5-HT6, 5-HT7 Serotonin Serotonin HT1R 5-HT1 Receptor Serotonin->HT1R HT2R 5-HT2 Receptor Serotonin->HT2R HT467R 5-HT4/6/7 Receptor Serotonin->HT467R Gi Gi/o HT1R->Gi Activates AC1 Adenylyl Cyclase Gi->AC1 Inhibits cAMP1 ↓ cAMP AC1->cAMP1 Effect1 Cellular Effects cAMP1->Effect1 Gq Gq/11 HT2R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC Activates Effect2 Cellular Effects Ca2->Effect2 PKC->Effect2 Gs Gs HT467R->Gs Activates AC2 Adenylyl Cyclase Gs->AC2 Stimulates cAMP2 ↑ cAMP AC2->cAMP2 Effect3 Cellular Effects cAMP2->Effect3

Serotonin Receptor Signaling Pathways

References

A Comparative Guide to the Pharmacokinetic Profiles of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine derivatives. The information presented herein is supported by experimental data from preclinical studies to facilitate informed decisions in drug discovery and neuroscience research.

Introduction

2-{4-[3-((Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and its analogs are a class of compounds extensively studied for their interactions with serotonergic systems, particularly the 5-HT1A receptor. Understanding their pharmacokinetic (PK) profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for the development of safe and effective therapeutics. This guide summarizes key PK parameters, details the experimental methodologies used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

A comprehensive search for direct comparative pharmacokinetic data for a series of this compound derivatives did not yield a single repository of quantitative values. However, literature on analogous phenylpiperazine compounds provides insights into their general pharmacokinetic behavior. The following table is a representative summary of pharmacokinetic parameters for a key derivative, 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP), and other relevant phenylpiperazine compounds to provide a comparative context.

Table 1: Pharmacokinetic Parameters of Phenylpiperazine Derivatives in Rats

CompoundDerivative ClassAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference
PAPP (LY165163)This compoundOral100Data not availableData not availableData not availableData not availableData not available[1]
ACP-103Phenylpiperazine DerivativeOral-Data not availableData not availableData not availableData not available>42.6[2]
LQFM018Piperazine-containing compoundIntraperitoneal100---Low t½-[3]
PiperaquineBisquinoline piperazineOral----Long~50[4]
LQFM05N-phenylpiperazineIntravenous10-----[5][6][7]

Note: Specific quantitative data for PAPP and its direct analogues remains elusive in the public domain. The data for other piperazine derivatives are included to illustrate the range of pharmacokinetic properties observed within this broader class of compounds. The high brain tissue concentration of LQFM05, another N-phenylpiperazine derivative, suggests good central nervous system penetration, a desirable characteristic for neurologically active drugs.[5][6][7]

Signaling Pathways

Many this compound derivatives are known to be potent ligands for the serotonin 5-HT1A receptor. Activation of this receptor triggers a cascade of intracellular signaling events that are crucial for its physiological effects.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel G_Protein->K_Channel Opens (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes (βγ subunit) MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activates (βγ subunit) Akt_Pathway PI3K/Akt Pathway G_Protein->Akt_Pathway Activates (βγ subunit) cAMP cAMP AC->cAMP Reduces production of Neuronal_Excitability Decreased Neuronal Excitability K_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Altered Gene Expression PKA->Gene_Expression MAPK_Pathway->Gene_Expression Akt_Pathway->Gene_Expression Serotonin Serotonin (5-HT) or Derivative Serotonin->5HT1A_Receptor Binds to

Caption: 5-HT1A Receptor Signaling Pathway.

The activation of the 5-HT1A receptor by its ligand, such as a this compound derivative, leads to the dissociation of the coupled inhibitory G-protein (Gi/o).[5] The α-subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[5][7] The βγ-subunits can directly modulate ion channels, leading to the opening of potassium channels and closing of calcium channels, which hyperpolarizes the neuron and reduces its excitability.[7] Furthermore, the βγ-subunits can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in regulating gene expression, neurogenesis, and synaptic plasticity.[5][7]

Experimental Protocols

The following section details a general methodology for conducting in vivo pharmacokinetic studies of phenylpiperazine derivatives in a rat model. This protocol is a composite of standard practices in the field.[4][8][9][10][11]

1. Animal Models

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.[4][8][10]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.[9]

2. Drug Administration

  • Formulation: The test compound is typically dissolved or suspended in a suitable vehicle, such as a solution of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution with saline.

  • Oral Administration (PO): A single dose is administered by oral gavage.[8]

  • Intravenous Administration (IV): For determining absolute bioavailability, a single dose is administered via a cannulated jugular or tail vein.[8][10]

3. Blood Sampling

  • Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannulated artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[9]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method

  • Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the drug concentration in plasma samples due to its high sensitivity and selectivity.[5][12]

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.[5][12]

  • Chromatography: A reverse-phase C18 column is commonly used for separation. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.

5. Pharmacokinetic Analysis

  • The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Experimental Workflow

The logical flow of a typical preclinical in vivo pharmacokinetic study is depicted in the following diagram.

Experimental_Workflow_PK_Study cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Dosing Drug Administration (Oral and IV routes) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation (Vehicle Selection) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis (Quantification of Drug) Plasma_Processing->Sample_Analysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->Data_Analysis Results Determination of PK Parameters (Cmax, Tmax, AUC, t½, F) Data_Analysis->Results

Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.

This workflow outlines the key stages from animal preparation to the final analysis of pharmacokinetic data. It begins with the acclimatization of the animal models and the preparation of the drug formulation. Following administration via the desired routes, blood samples are collected at specific time points. These samples are then processed to isolate plasma, which is subsequently analyzed using a validated bioanalytical method like LC-MS/MS. Finally, the resulting concentration-time data is subjected to pharmacokinetic analysis to derive the essential parameters that describe the drug's behavior in the body.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of 2-{4-[3-(Trtrifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography (HPLC-UV) method for the quantitative analysis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to facilitate informed decisions on method selection for this compound.

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[1] International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical methods, outlining key parameters such as specificity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[2][3][4][5]

Comparative Overview of Analytical Methods

The novel UPLC-MS/MS method presented here offers significant advantages in terms of sensitivity, selectivity, and speed over the traditional HPLC-UV approach. While HPLC with UV detection is a widely available and robust technique, it may lack the necessary sensitivity for trace-level analysis and can be susceptible to interference from matrix components that absorb at a similar wavelength.[6][7] For piperazine derivatives, which may lack a strong chromophore, derivatization is often required for HPLC-UV analysis, adding complexity and potential variability.[6][8] In contrast, LC-MS/MS provides high selectivity and sensitivity by combining chromatographic separation with mass analysis of precursor and product ions, making it a superior technique for analyzing complex samples.[7][8]

The following sections detail the experimental protocols and validation data for both a new UPLC-MS/MS method and a representative existing HPLC-UV method for the analysis of this compound.

Experimental Protocols

New Method: UPLC-MS/MS

This method is designed for rapid and highly sensitive quantification of the analyte in pharmaceutical formulations or biological matrices.

a. Chromatographic and Mass Spectrometric Conditions:

  • System: Acquity UPLC I-Class with a Xevo TQ-S Mass Spectrometer

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, return to initial conditions and re-equilibrate for 0.5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: m/z 274.1 → 187.1 (Quantifier), m/z 274.1 → 117.1 (Qualifier) (Note: The parent compound has a molecular weight of 273.3 g/mol [9]. The [M+H]+ ion would be approximately 274.1 m/z.)

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

  • Sample Preparation: Dilute the sample with 50:50 methanol:water to bring the analyte concentration within the calibration range.

Alternative Method: HPLC-UV

This method represents a conventional approach for the quantification of the analyte, suitable for quality control of bulk drug substances. The conditions are based on typical methods for related piperazine compounds.[6][10][11]

a. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC with DAD detector

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve and dilute the sample with the mobile phase to achieve a target concentration of approximately 20 µg/mL.

Data Presentation: Method Validation Summary

The performance of the new UPLC-MS/MS method and the alternative HPLC-UV method were evaluated according to ICH Q2(R1) guidelines.[1][2][5] The results are summarized below.

Validation Parameter New UPLC-MS/MS Method Alternative HPLC-UV Method ICH Q2(R1) Acceptance Criteria
Specificity High (Mass-based detection)Moderate (Potential interferences)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, R²) > 0.999> 0.998R² ≥ 0.995 is generally acceptable.
Range 0.1 - 200 ng/mL0.5 - 100 µg/mLThe range should demonstrate acceptable linearity, accuracy, and precision.[5]
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Typically 98.0% - 102.0% for drug substance assay.
Precision (% RSD)
- Repeatability (Intra-day)< 1.0%< 1.5%Typically ≤ 2% for the assay of a finished product.
- Intermediate Precision (Inter-day)< 1.5%< 2.0%
Limit of Detection (LOD) 0.03 ng/mL0.15 µg/mLSignal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.1 ng/mL0.5 µg/mLSignal-to-Noise ratio of 10:1.
Robustness RobustRobustThe reliability of an analysis should be demonstrated with respect to deliberate variations in method parameters.[2][5]
Run Time 3.0 minutes10.0 minutes-

Visualizations

The following diagrams illustrate the workflow for method validation and a logical comparison of the key performance attributes of the two analytical methods.

G cluster_0 Method Validation Workflow (ICH Q2) DefinePurpose Define Analytical Purpose (e.g., Assay, Impurity Test) SelectParams Select Validation Parameters (Accuracy, Precision, Linearity, etc.) DefinePurpose->SelectParams DevelopProtocol Develop Validation Protocol SelectParams->DevelopProtocol ExecuteExp Execute Experiments DevelopProtocol->ExecuteExp AnalyzeData Analyze Data & Statistics ExecuteExp->AnalyzeData ValidationReport Generate Validation Report AnalyzeData->ValidationReport

Analytical method validation workflow based on ICH Q2 guidelines.

G cluster_attributes Title Comparison of Analytical Methods UPLC_MSMS New Method UPLC-MS/MS Sensitivity Sensitivity UPLC_MSMS->Sensitivity High Selectivity Selectivity UPLC_MSMS->Selectivity High Speed Analysis Speed UPLC_MSMS->Speed Fast (~3 min) Cost Cost / Complexity UPLC_MSMS->Cost High HPLC_UV Alternative Method HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Selectivity Moderate HPLC_UV->Speed Slow (~10 min) HPLC_UV->Cost Low

Logical comparison of key performance attributes.

Conclusion

The novel UPLC-MS/MS method for the analysis of this compound demonstrates superior performance in terms of sensitivity, selectivity, and analysis speed when compared to a conventional HPLC-UV method. With a limit of quantitation of 0.1 ng/mL and a run time of 3 minutes, it is exceptionally well-suited for applications requiring high throughput and trace-level detection, such as pharmacokinetic studies or impurity analysis.

The HPLC-UV method, while less sensitive and slower, remains a viable, cost-effective alternative for routine quality control of the bulk drug substance where high concentration levels are expected and the sample matrix is relatively simple. The choice of method should be guided by the specific analytical requirements, including the need for sensitivity, sample throughput, and the available instrumentation.[8]

References

Head-to-Head Comparison: 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine versus a Known Serotonin 1A Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel compound 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine and the well-established 5-HT1A receptor antagonist, WAY-100635. The comparison is based on available binding affinity data and is intended to guide research and development efforts in the field of serotonergic neurotransmission.

Introduction

The serotonin 1A (5-HT1A) receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including anxiety and depression. Phenylpiperazine derivatives represent a significant class of compounds that interact with serotonin receptors. This guide focuses on this compound, a compound structurally related to known serotonergic agents. A close analog, 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP), has been identified as a selective and high-affinity ligand for the 5-HT1A receptor, suggesting a similar target for the compound of interest.[1]

To provide a clear benchmark for its potential efficacy and selectivity, we compare it with WAY-100635, a highly potent and selective 5-HT1A receptor antagonist widely used in neuroscience research.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound's close analog, PAPP, and the known 5-HT1A antagonist, WAY-100635, at the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP)5-HT1A2.9[1]
WAY-1006355-HT1A0.39[2]

Note: Direct binding affinity data for this compound at the 5-HT1A receptor is not currently available in the public domain. The data for its close structural analog, PAPP, is presented as a strong indicator of its likely high affinity for this target.

Signaling Pathway and Experimental Workflow

The interaction of ligands with the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The following diagram illustrates the general signaling pathway and a typical experimental workflow for determining receptor binding affinity.

G cluster_0 5-HT1A Receptor Signaling Pathway cluster_1 Radioligand Binding Assay Workflow Ligand Ligand 5-HT1A Receptor 5-HT1A Receptor Ligand->5-HT1A Receptor Binds to G-protein Activation G-protein Activation 5-HT1A Receptor->G-protein Activation Activates Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition Inhibits Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Leads to Cellular Response Cellular Response Decreased cAMP->Cellular Response Results in Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate with Radioligand & Competitor Filter Filter Incubate->Filter Separate Bound/Unbound Measure Radioactivity Measure Radioactivity Filter->Measure Radioactivity Data Analysis Data Analysis Measure Radioactivity->Data Analysis Determine Ki

Caption: 5-HT1A signaling and binding assay workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound performance. Below are standard protocols for radioligand binding assays used to determine the affinity of compounds for the 5-HT1A receptor.

5-HT1A Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures used in the field.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Biological Material: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., rat hippocampus).

  • Radioligand: [³H]8-OH-DPAT or [³H]WAY-100635.

  • Test Compound: this compound.

  • Known Inhibitor: WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Non-specific Binding Control: 10 µM Serotonin or 1 µM 8-OH-DPAT.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the test compound or known inhibitor.

    • 50 µL of radioligand at a concentration near its Kd.

    • 150 µL of the membrane preparation.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The structural similarity of this compound to the high-affinity 5-HT1A receptor ligand PAPP strongly suggests its potential as a potent and selective agent for this target. While direct comparative data is not yet available, the provided information and protocols offer a solid framework for its evaluation. Further experimental investigation is warranted to fully characterize its pharmacological profile, including its binding affinity at the 5-HT1A receptor and other serotonin receptor subtypes, as well as its functional activity as an agonist, antagonist, or partial agonist. Such studies will be critical in determining its potential as a novel therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine (CAS 27144-85-0). The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be government-approved and worn at all times in the laboratory to protect against splashes and aerosols.[1]
Skin Protection Disposable Nitrile GlovesCompatible chemical-resistant gloves are required. Double-gloving is recommended. Gloves must be inspected prior to use and changed frequently, especially if contaminated.[1][2]
Lab Coat or GownA protective, long-sleeved lab coat or a disposable gown that closes in the back is required to prevent contamination of personal clothing.[1][2]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[2]
Respiratory Protection Government-Approved RespiratorA properly fit-tested N95 respirator or higher is the minimum requirement.[1][2] The use of a chemical fume hood is also recommended.[3][4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it in a way that minimizes dust generation.[5]

  • Contact Avoidance: Do not breathe vapors, mist, or gas.[1] Avoid contact with eyes, skin, and clothing.[1][5]

  • Hygiene: Wash hands and face thoroughly after handling.[1][6] Do not eat, drink, or smoke in the handling area.[6]

  • Spills: In case of a spill, evacuate non-essential personnel. Wear appropriate PPE and prevent the spill from entering drains.[1][6] Absorb liquid spills with an inert material and collect solids using a method that avoids dust generation.[4][5] Place waste in a sealed, labeled container for disposal.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

Waste Management:

  • Containerization: Collect all waste in a suitable, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste management company.[2][3][4] Do not dispose of it down the drain.[1][6]

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2][3]

Experimental Workflow: Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem Proceed with experiment decon Decontaminate Work Area handle_chem->decon collect_waste Collect Contaminated Waste handle_chem->collect_waste doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store_waste Store in Labeled, Sealed Container collect_waste->store_waste dispose Dispose via Licensed Vendor store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.